3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Description
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Properties
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHSPHJFOSYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259562 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-64-4 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Introduction
This compound is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct electronic and lipophilic properties. These characteristics make it a valuable intermediate and structural motif in the design of novel bioactive molecules and advanced materials. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding aldehyde. It further details the essential analytical techniques required for its thorough characterization, ensuring both structural integrity and purity. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers in their application.
Part 1: Synthesis via Reductive Hydridation
The most efficient and widely adopted strategy for the synthesis of this compound is the reduction of the carbonyl group of its precursor, 3-methoxy-4-(trifluoromethyl)benzaldehyde. This transformation is reliably achieved using a mild reducing agent, such as sodium borohydride (NaBH₄).
Causality of Reagent Selection
Sodium borohydride is the reagent of choice for this synthesis due to its exceptional chemoselectivity. It readily reduces aldehydes and ketones while being unreactive towards other functional groups present in the substrate, such as the aromatic ring, ether linkage, and the robust trifluoromethyl group. The reaction is typically performed in a protic solvent like methanol or ethanol, which not only dissolves the starting material but also serves as the proton source to neutralize the intermediate alkoxide, yielding the final alcohol product. The operational simplicity and high yields associated with this method make it highly suitable for both small-scale research and larger-scale production.[1][2]
Reaction Scheme
Caption: Reductive conversion of the aldehyde to the target alcohol.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Methoxy-4-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-methoxy-4-(trifluoromethyl)benzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Once cooled, add 1.85 g of sodium borohydride to the solution in small portions over 15-20 minutes.
-
Expert Insight: Portion-wise addition is critical to control the exothermic nature of the reaction and the accompanying hydrogen gas evolution, preventing a dangerous pressure buildup and ensuring a controlled reaction temperature.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system, observing the disappearance of the starting aldehyde spot.
-
Quenching: After 1 hour, carefully quench the reaction by slowly adding 50 mL of deionized water. This step neutralizes any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Trustworthiness Check: Performing the extraction three times ensures maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of deionized water. This removes any acidic impurities and residual water-soluble components.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product. The product is often of sufficient purity (>97%) for many applications. If further purification is required, silica gel column chromatography can be employed.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target alcohol.
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is imperative to confirm the successful synthesis of this compound and to assess its purity. The following data represents typical findings for this compound.
Physical Properties
| Property | Value |
| CAS Number | 276861-64-4[3][4][5] |
| Molecular Formula | C₉H₉F₃O₂[3][4] |
| Molecular Weight | 206.16 g/mol [3][4] |
| Appearance | Solid[3][6] |
| Purity | Typically ≥97%[3] |
Spectroscopic Data
Spectroscopic analysis provides unambiguous structural confirmation.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: • ~7.5 (d, 1H, Ar-H) • ~7.1 (m, 2H, Ar-H) • ~4.7 (s, 2H, -CH₂OH) • ~3.9 (s, 3H, -OCH₃) • ~2.0 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm) in CDCl₃: • ~158 (C-OCH₃) • ~135 (Ar C-CH₂OH) • ~130 (q, C-CF₃) • ~127 (Ar CH) • ~124 (q, CF₃) • ~118 (Ar CH) • ~110 (Ar CH) • ~64 (-CH₂OH) • ~56 (-OCH₃)(Note: Quartets (q) arise from C-F coupling) |
| ¹⁹F NMR | δ (ppm) in CDCl₃: • ~ -62 (s, 3F, -CF₃) |
| IR (KBr) | ν (cm⁻¹): • 3400-3200 (broad, O-H stretch) • 2950-2850 (C-H stretch) • 1600, 1500 (C=C aromatic stretch) • 1320-1100 (strong, C-F stretch) • 1250, 1030 (C-O stretch) |
| Mass Spec. | (ESI+) m/z: • 207.06 ([M+H]⁺) • 229.04 ([M+Na]⁺) |
Disclaimer: Predicted NMR and IR values are based on standard chemical shift tables and spectral data of analogous compounds. Actual experimental values may vary slightly.[7][8][9][10]
References
- 1. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, CAS No. 276861-64-4 - iChemical [ichemical.com]
- 6. 3-Methoxy-2-(trifluoromethyl)benzyl alcohol | 1261750-58-6 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 10. bmse010025 P-Methoxybenzyl Alcohol at BMRB [bmrb.io]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. As a uniquely substituted aromatic alcohol, this compound serves as a valuable building block in medicinal chemistry and materials science. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts distinct reactivity and properties that are highly sought after in modern drug design. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the handling and utilization of this versatile chemical intermediate.
Chemical Identity and Molecular Structure
This compound is a solid organic compound characterized by a benzene ring substituted with a hydroxymethyl (benzyl alcohol) group, a methoxy group at position 3, and a trifluoromethyl group at position 4. This specific substitution pattern creates a molecule with significant potential in synthetic applications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 276861-64-4 | [1] |
| Molecular Formula | C₉H₉F₃O₂ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| IUPAC Name | [3-methoxy-4-(trifluoromethyl)phenyl]methanol | [1] |
| Common Synonyms | 3-methoxy-4-trifluoromethyl benzyl alcohol, 3-methoxy-4-trifluoromethyl phenyl methanol | [1] |
| InChI Key | KGRHSPHJFOSYLA-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=CC(=C1)CO)C(F)(F)F |[1] |
Caption: Molecular structure of this compound.
Physicochemical Properties
The interplay between the hydrophilic alcohol, the lipophilic trifluoromethyl group, and the moderately polar methoxy group defines the compound's physical behavior.
Table 2: Summary of Physicochemical Data
| Property | Value / Observation | Rationale / Notes | Source(s) |
|---|---|---|---|
| Physical Form | Solid | Crystalline solid at room temperature. | [1] |
| Purity | ≥97% | Commercially available at high purity. | [1] |
| Melting Point | Data not readily available. | A related isomer, 4-methoxy-2-(trifluoromethyl)benzyl alcohol, melts at 42-44 °C. The exact melting point would require experimental determination. | [2] |
| Boiling Point | Data not readily available. | High boiling point expected due to polarity and molecular weight. Vacuum distillation is required to prevent decomposition. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate). | The benzyl alcohol moiety promotes solubility in polar organic solvents. The trifluoromethyl group enhances solubility in less polar media. | [3][4] |
| LogP (Predicted) | >2.0 | The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88), which is a key attribute in drug design for membrane permeability. | [5] |
| pKa (Predicted) | ~14-15 | The acidity of the benzylic alcohol proton is expected to be similar to that of benzyl alcohol, slightly influenced by the ring substituents. | |
Spectroscopic Profile and Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this isomer are not publicly available, a predicted profile can be established based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons (~3.9 ppm), a doublet or singlet for the benzylic (-CH₂OH) protons (~4.7 ppm), a broad singlet for the hydroxyl (-OH) proton, and complex multiplets in the aromatic region (~7.0-7.5 ppm) for the three protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will display signals for the methoxy carbon (~56 ppm), the benzylic carbon (~64 ppm), aromatic carbons (110-150 ppm), and a characteristic quartet for the trifluoromethyl carbon (~124 ppm) due to C-F coupling.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This is a crucial technique for confirming the presence and purity of fluorinated compounds.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2900 cm⁻¹), C-O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹), and strong C-F stretches (~1300-1100 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z 206, along with fragmentation patterns corresponding to the loss of H₂O, OCH₃, or the entire CH₂OH group.
Protocol 1: Comprehensive Spectroscopic Characterization
Objective: To obtain unambiguous structural confirmation and assess the purity of a synthesized batch of this compound.
Methodology Rationale: A multi-spectroscopic approach provides orthogonal data points, ensuring a self-validating system for structural elucidation. The choice of deuterated solvents is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is useful for clearly resolving exchangeable protons like the hydroxyl (-OH) group.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a ≥300 MHz spectrometer.
-
Causality Check: The chemical shifts and coupling patterns of the aromatic protons provide definitive confirmation of the 1,3,4-substitution pattern.
-
-
¹³C NMR and DEPT-135 Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
Self-Validation: The DEPT-135 spectrum must confirm the presence of one CH₃ (methoxy), one CH₂ (benzylic), and three CH (aromatic) signals, consistent with the proposed structure.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Purity Check: The presence of a single, sharp singlet confirms the trifluoromethyl group. The absence of other fluorine signals is a strong indicator of isomeric purity.
-
-
IR Spectroscopy:
-
Acquire a spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.
-
Functional Group Analysis: Confirm the presence of the -OH, C-O, and C-F functional groups by identifying their characteristic absorption bands.
-
-
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.
-
Inject the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Molecular Weight Verification: The mass spectrum should display the correct molecular ion peak and predictable fragmentation, confirming the molecular formula.[6]
-
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the reduction of its corresponding carboxylic acid or aldehyde precursor. The use of a mild reducing agent like sodium borohydride is often preferred for its safety and selectivity, especially when reducing an aldehyde.[7] For the more robust carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LAH) or a borane complex is necessary.
Caption: A typical workflow for the synthesis and purification of the target compound.
Protocol 2: Laboratory-Scale Synthesis via Reduction
Objective: To synthesize this compound from 3-methoxy-4-(trifluoromethyl)benzoic acid with high purity and yield.
Methodology Rationale: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is conducted in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the highly reactive LAH by moisture or oxygen. The workup procedure is designed to safely neutralize excess LAH and facilitate the extraction of the product.
Materials:
-
3-methoxy-4-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Add 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
LAH Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add LAH (1.5 eq) to the stirred solution. Causality Note: Slow addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching (Workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and cautiously add deionized water (X mL, where X is the mass of LAH in grams) dropwise to quench the excess LAH.
-
Add 15% aqueous NaOH (X mL), followed by more deionized water (3X mL). This sequence (Fieser workup) generates a granular precipitate of aluminum salts that is easy to filter.
-
Safety: This step is highly exothermic and produces hydrogen gas. It must be performed slowly in a well-ventilated fume hood.
-
-
Extraction and Isolation:
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Self-Validation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to obtain this compound as a solid. Confirm purity and identity using the methods described in Protocol 1.
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a synthetic intermediate. The trifluoromethyl group (-CF₃) is a bioisostere for groups like chlorine and is highly prized in medicinal chemistry.[5]
Key Attributes for Drug Development:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., P450 oxidation). This can significantly increase a drug candidate's half-life.[5]
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.[5][8]
-
Modulation of pKa: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic centers, which can be tuned to optimize drug-receptor interactions.
-
Synthetic Handle: The primary alcohol is a versatile functional group that can be readily converted into other functionalities.[3] It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in ether and ester linkages.
This compound is therefore an ideal starting point for synthesizing libraries of compounds for screening against various biological targets. Its structure is particularly relevant for developing inhibitors of enzymes or receptor ligands where precise electronic and steric properties are required for activity.[3][9]
Analytical Methodologies for Quality Control
Ensuring the purity of synthetic intermediates is paramount in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.
Protocol 3: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the purity of this compound and detect any related impurities.
Methodology Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. A UV detector is suitable as the benzene ring provides strong chromophores.
Step-by-Step Procedure:
-
Standard Preparation: Accurately weigh and prepare a stock solution of the reference standard in the mobile phase diluent (e.g., 50:50 acetonitrile/water) to a concentration of ~1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (with 0.1% formic acid or TFA).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the diluent as a blank, followed by the standard and sample solutions.
-
System Suitability: Check that the standard peak has good symmetry (tailing factor < 1.5) and that replicate injections are reproducible (RSD < 2%).
-
Purity Calculation: Determine the purity by the area percent method. The purity is calculated as (Area of the main peak / Total area of all peaks) x 100%.
-
Safety and Handling
While a specific safety data sheet (SDS) for this exact isomer is not widely available, related compounds provide guidance. 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol is listed as causing skin and eye irritation.[10] Similar trifluoromethylated benzyl alcohols are also classified as irritants.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust if in solid form.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 773871-39-9 CAS MSDS (4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. mdpi.com [mdpi.com]
- 6. env.go.jp [env.go.jp]
- 7. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 8. jelsciences.com [jelsciences.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.at [fishersci.at]
- 11. 3,5-Bis(trifluoromethyl)benzyl alcohol 98 32707-89-4 [sigmaaldrich.com]
A Comprehensive Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-(trifluoromethyl)benzyl alcohol, with the CAS number 276861-64-4, is a fluorinated aromatic alcohol that serves as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group on the benzene ring, imparts specific electronic and steric properties that are highly valuable in the design of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule. This guide provides an in-depth overview of the chemical and physical properties, safety information, synthesis, and applications of this versatile reagent.
Chemical and Physical Properties
This compound is a solid at room temperature.[4] Its chemical structure and key identifying information are summarized in the table below. While experimental data on some physical properties are not widely published, its characteristics can be inferred from closely related compounds and supplier specifications.
| Property | Value | Source |
| CAS Number | 276861-64-4 | [1][2][3] |
| Molecular Formula | C₉H₉F₃O₂ | [3][4] |
| Molecular Weight | 206.16 g/mol | [3][4] |
| IUPAC Name | (3-Methoxy-4-(trifluoromethyl)phenyl)methanol | [4] |
| Synonyms | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [3][4] |
Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. In case of insufficient ventilation, wear a suitable respirator.
First Aid Measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthesis and Mechanistic Insights
The synthesis of substituted benzyl alcohols like this compound typically involves the reduction of the corresponding benzoic acid or benzaldehyde. A general and robust method for the synthesis of 4-alkoxy-3-(trifluoromethyl)benzyl alcohols involves the reduction of the corresponding benzoic acid derivative.
A patented method for a similar compound, 4-alkoxy-3-(trifluoromethyl)benzoic acid, utilizes diisobutylaluminum hydride (DIBAL-H) as the reducing agent. This approach is favored for its high conversion rates and minimal side-product formation, particularly the avoidance of the reduction of the trifluoromethyl group.
Illustrative Synthetic Pathway:
A Generalized Synthetic Workflow.
Experimental Protocol (General Example):
-
Reaction Setup: A solution of the starting material, 3-methoxy-4-(trifluoromethyl)benzoic acid, is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to a low temperature (typically 0 °C or below), and a solution of a suitable reducing agent, such as diisobutylaluminum hydride (DIBAL-H) in a compatible solvent, is added dropwise. The choice of a bulky reducing agent like DIBAL-H can offer greater selectivity.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an acidic workup (e.g., with 2N hydrochloric acid).
-
Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as silica gel column chromatography, to yield the pure this compound.
The causality behind these experimental choices lies in the need for a controlled reduction. The use of an inert atmosphere and anhydrous solvents is critical to prevent the deactivation of the highly reactive reducing agent. The dropwise addition at low temperatures helps to manage the exothermic nature of the reaction and prevent over-reduction or side reactions.
Applications in Research and Development
The strategic placement of the methoxy and trifluoromethyl groups makes this compound a valuable intermediate in the synthesis of bioactive molecules.
Role in Medicinal Chemistry:
The trifluoromethyl group is a key feature in many modern pharmaceuticals. Its incorporation can enhance a drug candidate's metabolic stability by blocking sites of enzymatic oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing the molecule's binding affinity to its biological target. The methoxy group can also participate in hydrogen bonding and fine-tune the electronic properties and solubility of the final compound. While specific examples citing this compound are not abundant in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas.
Utility as a Synthetic Building Block:
The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions, or used in esterification and etherification reactions. This versatility allows for the incorporation of the 3-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.
Synthetic transformations of the core molecule.
Conclusion
This compound is a specialized yet highly useful fluorinated building block for organic synthesis. Its distinct substitution pattern offers a unique combination of electronic and steric properties that are advantageous for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical data, safe handling procedures, and synthetic utility is crucial for researchers and scientists aiming to leverage its potential in their respective fields. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like this compound in enabling innovation is set to increase.
References
A Comprehensive Spectroscopic Analysis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-methoxy-4-(trifluoromethyl)benzyl alcohol emerges as a significant building block, incorporating a unique combination of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl) groups on a benzyl alcohol scaffold. This substitution pattern is anticipated to impart distinct chemical and biological properties, making a thorough understanding of its molecular architecture essential.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a self-validating system of protocols and interpretation, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this and structurally related molecules. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.
Molecular Structure
The structural framework of this compound is foundational to interpreting its spectroscopic data. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is predicted to exhibit distinct signals for the aromatic, benzylic, methoxy, and hydroxyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
Spectral width: 0-10 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Predicted ¹H NMR Data and Interpretation
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| δ ~7.4-7.6 | d | 1H | Ar-H | |
| δ ~7.1-7.3 | d | 1H | Ar-H | |
| δ ~7.0-7.2 | s | 1H | Ar-H | |
| δ ~4.7 | s | 2H | -CH₂OH | |
| δ ~3.9 | s | 3H | -OCH₃ | |
| Variable | br s | 1H | -OH |
Causality of Chemical Shifts and Coupling Patterns:
-
Aromatic Protons (δ ~7.0-7.6 ppm): The three aromatic protons are in different chemical environments and are expected to appear as distinct signals. The proton positioned between the methoxy and trifluoromethyl groups will likely be the most deshielded due to the strong electron-withdrawing effect of the CF₃ group. The coupling pattern for a 1,2,4-trisubstituted benzene ring can be complex, but typically involves ortho (J ≈ 8-9 Hz) and meta (J ≈ 1-3 Hz) coupling.
-
Benzylic Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and are expected to appear as a singlet, as they are not coupled to any neighboring protons. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.[1]
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.[2]
-
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 256-1024 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment |
| δ ~150-160 | C-OCH₃ |
| δ ~140-145 | C-CH₂OH |
| δ ~125-135 (q, J ≈ 270-280 Hz) | -CF₃ |
| δ ~120-130 (q, J ≈ 30-40 Hz) | C-CF₃ |
| δ ~110-125 | Aromatic CH |
| δ ~110-120 | Aromatic CH |
| δ ~105-115 | Aromatic CH |
| δ ~60-65 | -CH₂OH |
| δ ~55-60 | -OCH₃ |
Causality of Chemical Shifts:
-
Aromatic Carbons (δ ~105-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group will be shielded (appear at a lower ppm value), while the carbon attached to the electron-withdrawing trifluoromethyl group will be deshielded (appear at a higher ppm value).[4] The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group will also show a quartet with a smaller coupling constant.[5][6]
-
Benzylic Carbon (-CH₂OH, δ ~60-65 ppm): This carbon is deshielded by the attached oxygen atom.
-
Methoxy Carbon (-OCH₃, δ ~55-60 ppm): The chemical shift of the methoxy carbon is characteristic for this functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (NaCl or KBr) or as a thin film on a salt plate. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~3000-2850 | Medium | C-H stretch | Aliphatic (-CH₂, -OCH₃) |
| ~1600, ~1500, ~1450 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~1300-1000 | Strong | C-F stretch | Trifluoromethyl |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1050 | Strong | C-O stretch | Primary alcohol |
Interpretation of Key Absorptions:
-
O-H Stretch (~3600-3200 cm⁻¹): A strong and broad absorption in this region is a definitive indicator of the hydroxyl group and is broadened due to hydrogen bonding.[7][8]
-
C-H Stretches (~3100-2850 cm⁻¹): Absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those slightly below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methoxy groups.[9]
-
C-F Stretches (~1300-1000 cm⁻¹): The trifluoromethyl group will exhibit strong C-F stretching absorptions in this region.[10][11]
-
C-O Stretches (~1250 and ~1050 cm⁻¹): Two distinct C-O stretching bands are expected: one for the aryl ether linkage and another for the primary alcohol.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.
Predicted Mass Spectrum Data and Fragmentation
The molecular weight of this compound (C₉H₉F₃O₂) is 206.16 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 206.
Key Predicted Fragments:
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 206 | [M]⁺˙ | - |
| 189 | [M - OH]⁺ | ⁻OH |
| 177 | [M - CH₂OH]⁺ | ⁻CH₂OH |
| 159 | [M - OH - CH₂O]⁺ | ⁻OH, ⁻CH₂O |
| 131 | [M - OH - CH₂O - CO]⁺ | ⁻OH, ⁻CH₂O, ⁻CO |
Proposed Fragmentation Pathway:
Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.
The fragmentation of benzyl alcohols often proceeds through the loss of the hydroxyl group to form a stable benzylic cation.[3] Further fragmentation can involve the loss of formaldehyde from the methoxy group or the loss of the entire hydroxymethyl group.[13][14] The presence of the trifluoromethyl group will influence the stability of the resulting fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a detailed electronic and structural portrait of the molecule. This guide serves as a valuable resource for researchers in drug discovery and development, enabling confident structural verification and facilitating the advancement of scientific inquiry.
References
- 1. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 2. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR spectrum [chemicalbook.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) IR Spectrum [m.chemicalbook.com]
- 11. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) IR Spectrum [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GCMS Section 6.13 [people.whitman.edu]
- 14. scribd.com [scribd.com]
A Strategic Approach to Unveiling the Therapeutic Potential of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol Derivatives
An In-depth Technical Guide
Executive Summary
The confluence of specific structural motifs in a single molecular scaffold often signals the potential for novel biological activity. This guide focuses on the untapped therapeutic promise of derivatives based on the 3-methoxy-4-(trifluoromethyl)benzyl alcohol core. The presence of a trifluoromethyl group, a potent bioisostere for various functional groups, is known to enhance metabolic stability and receptor binding affinity.[1] Coupled with a methoxy substituent, which can modulate electronic properties and provide hydrogen bonding opportunities, this scaffold presents a compelling starting point for a targeted drug discovery program. This document provides a comprehensive framework for synthesizing a focused library of these derivatives and systematically screening them for potential antibacterial, anti-inflammatory, and anticancer activities. We will delve into the rationale behind experimental designs, provide detailed, self-validating protocols, and outline a logical progression for hit identification and preliminary mechanism of action studies, thereby offering a complete roadmap for researchers and drug development professionals.
The Rationale for Investigation: A Convergence of Favorable Moieties
The Benzyl Alcohol Scaffold: A Privileged Structure in Medicinal Chemistry
Benzyl alcohol and its derivatives are ubiquitous in medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents.[2] Their utility stems from the benzylic hydroxyl group, which can be readily derivatized to form esters, ethers, and other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Furthermore, the aromatic ring provides a template for substitution, enabling fine-tuning of steric and electronic properties to optimize biological activity.
The Influence of Methoxy and Trifluoromethyl Substituents on Bioactivity
The specific substitution pattern of 3-methoxy and 4-trifluoromethyl is not arbitrary. It is a deliberate design choice based on established principles of medicinal chemistry.
-
The Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group can profoundly and beneficially alter a molecule's properties.[1] Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter the reactivity of the aromatic ring. Crucially, the -CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability. It is also known to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] In many instances, the replacement of a methyl group with a trifluoromethyl group has led to a significant enhancement in biological activity.[4]
-
The Methoxy (-OCH3) Group: The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring. It can also act as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target. The position of the methoxy group relative to the trifluoromethyl group and the benzyl alcohol moiety creates a unique electronic and steric environment that warrants investigation. Studies on other methoxy-containing aromatic compounds have demonstrated a wide range of biological activities, including anticancer and antioxidant effects.[5][6]
Hypothesized Biological Potential: A Triad of Opportunities
Based on the known activities of structurally related compounds, we hypothesize that derivatives of this compound are prime candidates for exhibiting one or more of the following biological activities:
-
Antibacterial Activity: Benzyl alcohol itself possesses antimicrobial properties.[2] Furthermore, various substituted benzyl alcohol derivatives have shown promising antibacterial efficacy.[7][8] The lipophilicity imparted by the trifluoromethyl group could enhance the ability of these derivatives to disrupt bacterial cell membranes.
-
Anti-inflammatory Activity: Benzyl alcohol derivatives have been successfully conjugated with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their anti-inflammatory effects.[1][9] This suggests the benzyl alcohol moiety can play a role in modulating inflammatory pathways. We will explore the potential of our target derivatives to inhibit key inflammatory mediators.
-
Anticancer Activity: The trifluoromethyl group is a common feature in many modern anticancer drugs.[10] Its ability to enhance binding affinity and metabolic stability makes it a valuable substituent in oncology drug design. The combination of the -CF3 group with the methoxy-substituted phenyl ring presents a scaffold with potential for cytotoxic or cytostatic activity against cancer cell lines.
Synthesis Strategy for a Focused Library of Derivatives
A systematic exploration of the biological potential of the this compound core requires the synthesis of a focused library of derivatives. The initial library will consist of simple esters and ethers to probe the effect of modifying the benzylic hydroxyl group.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent alcohol can be achieved via the reduction of the corresponding benzoic acid or benzaldehyde. A reliable method involves the reduction of 4-alkoxy-3-trifluoromethylbenzoic acid derivatives.[11] A similar approach, starting from 3-methoxy-4-(trifluoromethyl)benzoic acid, using a suitable reducing agent like sodium borohydride in an appropriate solvent, is a viable strategy.[12]
Proposed Derivative Synthesis: A Gateway to SAR
To build an initial library for screening, we will focus on two simple derivatization strategies at the benzylic hydroxyl group:
-
Esterification: Reaction of the parent alcohol with a series of carboxylic acids or acid chlorides of varying chain length and steric bulk (e.g., acetic acid, isobutyric acid, benzoic acid) will yield a range of esters.
-
Etherification: Reaction of the parent alcohol with various alkyl halides under Williamson ether synthesis conditions will produce a series of ethers.
These two sets of derivatives will allow for a preliminary assessment of how the electronic and steric properties of the substituent at the benzylic position influence biological activity.
Workflow for Synthesis, Purification, and Characterization
The overall workflow for generating and validating the chemical identity of the synthesized derivatives is crucial for the reliability of the subsequent biological screening.
Caption: A streamlined workflow for the synthesis and characterization of the derivative library.
Proposed Screening Cascade for Biological Activity
A tiered screening approach will be employed to efficiently identify promising compounds and prioritize them for further investigation.
Tier 1: Primary Screening
The entire synthesized library will be subjected to a panel of primary in vitro assays to identify any potential "hits" in our three areas of interest.
The initial assessment of antibacterial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: A stock solution of each test compound in DMSO is serially diluted in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Controls: Positive (bacteria in MHB without any compound) and negative (MHB only) controls are included on each plate. A solvent control (bacteria with the highest concentration of DMSO used) is also included to rule out any solvent-induced inhibition.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] This can be assessed visually or by measuring the optical density at 600 nm.
The anti-inflammatory potential will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[14][15]
Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15] The absorbance is measured at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated control.
-
Cytotoxicity Assessment: A parallel MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.
Caption: Workflow for the in vitro anti-inflammatory screening assay.
The initial anticancer screen will evaluate the cytotoxicity of the derivatives against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) using the MTT assay.[7][10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Tier 2: Secondary Assays for Hit Confirmation and Preliminary Mechanism of Action
Compounds that demonstrate significant activity in the primary screens ("hits") will be advanced to secondary assays to confirm their activity and gain initial insights into their mechanism of action.
For antibacterial hits, further studies could include time-kill kinetics to determine if the compounds are bactericidal or bacteriostatic, and assays to investigate their effects on bacterial membrane integrity.
For anti-inflammatory hits, the effect on the expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α) can be investigated using RT-PCR or Western blotting. A key pathway to investigate is the NF-κB signaling pathway, a central regulator of inflammation.[14]
Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.
For anticancer hits, it is important to determine the mode of cell death induced. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptosis and necrosis.
Structure-Activity Relationship (SAR) Studies
The data generated from the primary screening of the initial library will be crucial for establishing preliminary SAR.
Interpreting Screening Data to Guide Further Synthesis
By comparing the activity of different esters and ethers, we can begin to understand the structural requirements for activity. For example:
-
Does increasing the lipophilicity of the ester chain increase antibacterial activity?
-
Is a bulky substituent at the benzylic position tolerated for anti-inflammatory activity?
-
Does an aromatic ester enhance anticancer activity compared to an aliphatic ester?
The answers to these questions will guide the design and synthesis of a second-generation library of more potent and selective compounds.
Example SAR Table (Hypothetical Data)
| Compound ID | R Group (Ester) | Antibacterial MIC (µg/mL) vs. S. aureus | Anti-inflammatory IC50 (µM) | Anticancer IC50 (µM) vs. MCF-7 |
| Parent Alcohol | -H | >128 | >100 | >100 |
| DA-01 | -COCH3 | 64 | 75.2 | 89.1 |
| DA-02 | -CO(CH2)2CH3 | 16 | 45.8 | 50.3 |
| DA-03 | -CO-Ph | 32 | 22.5 | 15.7 |
This hypothetical data would suggest that increasing the lipophilicity (DA-02 vs. DA-01) enhances all activities, and an aromatic ester (DA-03) is particularly favorable for anti-inflammatory and anticancer activity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for exploring the potential biological activities of this compound derivatives. By employing a systematic approach of targeted synthesis and tiered screening, we can efficiently identify novel compounds with therapeutic potential. The proposed workflows and protocols are designed to be robust and provide a solid foundation for a successful drug discovery program. Positive hits from this program would warrant further optimization through medicinal chemistry efforts and subsequent evaluation in more complex in vitro and in vivo models. The unique combination of the methoxy and trifluoromethyl substituents on the benzyl alcohol scaffold makes this class of compounds a promising, yet underexplored, area for the discovery of new antibacterial, anti-inflammatory, and anticancer agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening of the small molecule library of Meinox enables the identification of anticancer compounds in pathologically distinct cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
literature review on the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to the Synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction
This compound is a key fluorinated building block in modern medicinal chemistry and materials science. The presence of both a methoxy group and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this alcohol, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two strategic pathways: the reduction of the corresponding benzaldehyde derivative or the reduction of the benzoic acid derivative (or its ester). The choice between these routes is often dictated by the availability and cost of the starting materials, desired scale, and the specific reagents and equipment available in the laboratory.
Strategy 1: Reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde
This is arguably the most direct and high-yielding approach, contingent on the availability of the parent aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, typically achieved with high chemoselectivity using mild hydride reagents.
Causality and Reagent Selection
The key to this strategy is the selective reduction of the carbonyl group without affecting the trifluoromethyl or methoxy substituents. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent for aldehydes and ketones, and it is significantly safer and easier to handle than more powerful hydride sources like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2]
Visual Workflow: Aldehyde Reduction
Caption: Workflow for the reduction of the parent aldehyde.
Detailed Experimental Protocol
-
Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Step 2: Addition of Reducing Agent Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Step 3: Reaction Monitoring After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Step 4: Quenching and Work-up Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral (~7). This will neutralize the excess NaBH₄ and the borate esters formed.
-
Step 5: Extraction Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Step 6: Purification Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. The resulting this compound can be further purified by silica gel column chromatography if necessary.
Strategy 2: Reduction of 3-methoxy-4-(trifluoromethyl)benzoic Acid
When the corresponding benzoic acid is the more accessible precursor, its reduction offers another viable route. Carboxylic acids are less reactive towards hydride reagents than aldehydes, necessitating the use of more powerful reducing agents or a two-step approach involving an ester intermediate.
Causality and Reagent Selection
Direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While LiAlH₄ is a classic choice, it can be hazardous on a large scale. A more modern and often more selective alternative is the use of diisobutylaluminum hydride (DIBAL-H). A patented method highlights the use of DIBAL-H to achieve high conversion ratios while minimizing the risk of reducing the trifluoromethyl group, a problematic side reaction with some other methods.[3] An alternative, widely practiced strategy involves first converting the carboxylic acid to an ester (e.g., a methyl ester via Fischer esterification), which is more readily reduced by agents like LiAlH₄ or DIBAL-H.[4]
Visual Workflow: Carboxylic Acid Reduction (Direct)
Caption: Direct reduction of the parent carboxylic acid.
Detailed Experimental Protocol (via DIBAL-H)
-
Step 1: Reaction Setup Under an inert nitrogen atmosphere, dissolve 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]
-
Step 2: Addition of Reducing Agent Add a solution of DIBAL-H in toluene (e.g., 25% solution, 5.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.[3]
-
Step 3: Reaction Conditions Heat the mixture to 50 °C and stir for approximately 2 hours. Monitor the reaction by TLC or LC-MS.[3]
-
Step 4: Quenching and Work-up After cooling to room temperature, carefully add methanol dropwise to quench the excess DIBAL-H. The resulting solution is then added dropwise to a stirred solution of 2 N hydrochloric acid (HCl).[3]
-
Step 5: Extraction and Purification Stir the biphasic mixture at 50-60 °C for 30 minutes. Separate the layers and extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the target alcohol.[3]
Comparative Data Summary
The selection of a synthetic route often involves a trade-off between factors like yield, safety, and operational complexity.
| Feature | Strategy 1: Aldehyde Reduction | Strategy 2: Carboxylic Acid Reduction |
| Starting Material | 3-methoxy-4-(trifluoromethyl)benzaldehyde | 3-methoxy-4-(trifluoromethyl)benzoic acid |
| Key Reagent | Sodium Borohydride (NaBH₄)[2] | Diisobutylaluminum Hydride (DIBAL-H)[3] |
| Typical Solvents | Methanol, Ethanol | THF, Toluene |
| Reaction Conditions | 0 °C to Room Temperature | Elevated Temperature (e.g., 50 °C) |
| Yield | Generally high (>90%) | High conversion reported (98.4%)[3] |
| Advantages | High selectivity, mild conditions, simple work-up, safer reagents. | Utilizes a potentially more accessible starting material. |
| Disadvantages | Relies on the availability of the aldehyde precursor. | Requires more powerful, pyrophoric reagents and stricter anhydrous conditions. |
Conclusion
The synthesis of this compound is efficiently achieved through well-established reduction methodologies. The reduction of the corresponding aldehyde with sodium borohydride represents the most straightforward, safe, and high-yielding method, making it ideal for laboratory-scale synthesis provided the aldehyde is readily available. For scenarios where the carboxylic acid is the primary starting material, direct reduction using DIBAL-H offers an effective, high-conversion alternative, albeit with more stringent handling requirements.[3] The choice of synthesis should be guided by a careful evaluation of starting material accessibility, required scale, and available laboratory infrastructure.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Section 1: Compound Profile and Integrated Hazard Analysis
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a specialized organic building block used in complex chemical synthesis, particularly in the development of pharmaceutical and agrochemical agents.[6][7] Its structure, featuring a benzyl alcohol core modified with both a methoxy and a trifluoromethyl group, dictates its unique reactivity and its safety profile. Understanding the interplay of these functional groups is paramount to anticipating and mitigating risks.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can influence the compound's metabolic stability and biological activity.[6][7] While the C-F bond is exceptionally strong, making the -CF3 group generally stable and inert, its presence on the aromatic ring modifies the compound's electronic properties and potential toxicity.[8] The benzyl alcohol moiety itself is known to be a mild irritant and sensitizer. The combination of these features necessitates a rigorous and informed approach to safety.
1.1 Core Toxicological Profile
Based on analogous compounds, this compound should be presumed to present the following hazards until specific data proves otherwise:
| Hazard Classification | Description | Causal Factors & Field Insights |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][9][10][11] | Aromatic alcohols can defat the skin, leading to dryness, redness, and irritation upon prolonged or repeated contact. The fluorinated group may alter its absorption characteristics. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[2][9][10][11] | Direct contact with the eyes can cause significant pain, redness, and potential damage to the cornea. The irritant nature is a common feature of many organic solvents and alcohols. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][10][11] | Inhalation of vapors, mists, or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This is a typical hazard for volatile or semi-volatile organic compounds. |
| Skin Sensitization (Potential) | May cause an allergic skin reaction. | Benzyl alcohol and its derivatives are known to be potential skin sensitizers. Initial exposures may show no effect, but subsequent contact can trigger an allergic response (dermatitis). |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | As with many synthetic organic compounds, release into the environment can be detrimental to aquatic ecosystems. This underscores the need for stringent waste disposal protocols. |
1.2 Physicochemical Properties & Associated Risks
| Property | Value (Representative) | Associated Risk & Rationale |
| Physical State | Solid or Liquid | Depending on purity and ambient temperature, it may be a low-melting solid or a liquid, affecting handling and spill response strategies.[7][12] |
| Boiling Point | >200 °C (estimated) | A relatively high boiling point suggests low volatility at room temperature, reducing inhalation risk during standard handling. However, heating will increase vapor pressure significantly. |
| Flash Point | >93 °C / 200 °F (estimated) | Classified as a combustible liquid. While not highly flammable, it can be ignited if heated above its flash point and exposed to an ignition source.[13][14][15] |
| Reactivity | Stable under normal conditions. | Reacts with strong oxidizing agents, acid chlorides, and acid anhydrides.[2][13] Forms explosive mixtures with air on intense heating. |
Section 2: The Self-Validating Safety Protocol: A Risk-Based Approach
A robust safety protocol is not a mere checklist but a dynamic system that validates itself through layers of control. For a compound like this compound, this protocol must be grounded in a hierarchy of controls, prioritizing engineering solutions over personal reliance.
2.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazard.
-
Primary Containment: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][14][16] This is non-negotiable and serves to control exposure to potentially harmful vapors or aerosols.
-
Ventilation: The laboratory must be equipped with general exhaust ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
-
Emergency Facilities: An operational eyewash station and a safety shower must be located in immediate proximity to the workstation.[2][14][16] Their functionality must be verified on a weekly basis.
2.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is critical. The selection of PPE must be deliberate and based on the specific tasks being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[13][17] When there is a heightened risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn over the goggles.[17][18]
-
Skin and Body Protection:
-
A flame-resistant lab coat should be worn and kept fully buttoned.
-
Glove Selection: This is a critical decision point. Standard thin nitrile gloves offer minimal protection and are intended for incidental contact only. For prolonged handling or immersion, a heavier gauge glove is required. Butyl or neoprene gloves offer superior resistance to aromatic alcohols.[4][17][19] Always check the manufacturer's glove compatibility chart. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[20]
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14][18] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.
Caption: PPE Selection Workflow for Handling the Compound.
Section 3: Proactive Containment - Storage & Incompatibility Management
Proper storage is not a passive activity; it is an active form of hazard prevention.
3.1 Storage Protocol
-
Location: Store the compound in a cool, dry, and well-ventilated area designated for chemical storage.[13][14][20][21] It should not be stored in the main laboratory work area.
-
Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[13][14][20] Containers should be inspected regularly for leaks or damage.[20]
-
Segregation: This is a critical principle. Store this compound away from incompatible materials.[13][20] Specifically, it must be segregated from:
-
Ignition Source Control: Store away from sources of heat, sparks, or open flames.[14][20][21][22] Use only intrinsically safe (explosion-proof) refrigerators if cold storage is required.
Section 4: Emergency Response & Decontamination Workflows
Preparedness is the key to mitigating the consequences of an incident. All personnel must be trained on these procedures.
4.1 First Aid Measures: Immediate Action Required
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][23] Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Wash skin thoroughly with soap and plenty of water for at least 15 minutes.[1][23] If skin irritation or a rash develops, seek medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell or breathing is difficult, call a poison center or physician.[1][23] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[23] Seek immediate medical attention. |
4.2 Spill Response Protocol
The response to a spill is dictated by its scale and the immediate risk it poses.
Caption: Emergency Decision Tree for Spill Response.
Step-by-Step Spill Cleanup (Minor Spills <1 Liter):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[24][25]
-
Protect Yourself: Don appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. Ensure adequate ventilation (fume hood).[26]
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad, working from the outside in to prevent spreading.[13][24][25]
-
Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[26][27] Use non-sparking tools if there is any fire risk.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse with water.
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[16]
Section 5: Waste Disposal & Environmental Stewardship
Chemical responsibility extends through the entire lifecycle of the compound, including its disposal.
-
Waste Classification: All waste containing this compound, whether in pure form, in solution, or as contaminated materials from a spill, must be treated as hazardous waste.[22]
-
Collection: Waste should be collected in clearly labeled, sealed, and chemically compatible containers. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Disposal must be carried out through a licensed hazardous waste disposal contractor, in strict accordance with all local, state, and federal regulations.[16][22] Never dispose of this chemical down the drain or in regular trash.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. innospk.com [innospk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. reddit.com [reddit.com]
- 9. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methoxy-2-(trifluoromethyl)benzyl alcohol | 1261750-58-6 [sigmaaldrich.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 4-(Trifluoromethoxy)benzyl alcohol 97 1736-74-9 [sigmaaldrich.com]
- 16. staging.keyorganics.net [staging.keyorganics.net]
- 17. mcrsafety.com [mcrsafety.com]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. multimedia.3m.com [multimedia.3m.com]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 25. offices.austincc.edu [offices.austincc.edu]
- 26. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 27. operations.ok.ubc.ca [operations.ok.ubc.ca]
Methodological & Application
The Strategic Role of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of specific functional groups is a cornerstone of this endeavor, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[1][2] 3-Methoxy-4-(trifluoromethyl)benzyl alcohol emerges as a key building block in this context, offering a unique combination of a reactive benzyl alcohol moiety and a strategically substituted aromatic ring. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed protocols for its application.
The trifluoromethyl (CF3) group, a prominent feature of this molecule, is a powerful tool in medicinal chemistry. Its inclusion in a drug candidate can profoundly influence lipophilicity, metabolic stability, and binding affinity for biological targets.[3] The strong electron-withdrawing nature of the CF3 group and its steric bulk can lead to more potent and selective interactions with enzymes and receptors.[1][3] Furthermore, replacing metabolically vulnerable groups with a CF3 moiety can significantly extend a drug's half-life.[1] The methoxy group, on the other hand, can modulate solubility and provide a key hydrogen bond acceptor for target interactions. The benzyl alcohol functionality serves as a versatile handle for synthetic elaboration, allowing for the introduction of the substituted phenyl ring into a wide array of molecular scaffolds.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and key synthetic transformations of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C9H9F3O2 | Thermo Fisher Scientific[5] |
| Molecular Weight | 206.16 g/mol | Sigma-Aldrich[6] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Purity | ≥97% | Thermo Fisher Scientific[5] |
| Storage | Ambient Temperature | Sigma-Aldrich[6] |
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available starting materials. A common and effective method involves the reduction of the corresponding benzaldehyde derivative.
Protocol: Synthesis via Reduction of 3-Methoxy-4-(trifluoromethyl)benzaldehyde
This protocol outlines a standard procedure for the synthesis of this compound using sodium borohydride as the reducing agent.[7]
Materials:
-
3-Methoxy-4-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The benzyl alcohol moiety can be readily transformed into ethers, esters, amines, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The presence of the trifluoromethyl group is a recurring motif in a number of FDA-approved drugs, highlighting its importance in achieving desired pharmacological properties. For instance, Sorafenib, a kinase inhibitor used in cancer therapy, contains a 4-chloro-3-(trifluoromethyl)phenyl group.[8][9] While not identical, the electronic and steric properties of the trifluoromethylphenyl moiety are a key contributor to the drug's efficacy.
Diagram: Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Protocols for Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for common and impactful synthetic transformations of this compound.
Protocol 1: Synthesis of a Benzyl Ether Derivative via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of a benzyl ether from this compound and an alkyl halide.[2][10]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringe and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson ether synthesis.
Protocol 2: Synthesis of a Benzyl Ester Derivative via Fischer Esterification
This protocol details the synthesis of a benzyl ester from this compound and a carboxylic acid using an acid catalyst.[11]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H2SO4)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, or until TLC analysis shows the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ester.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive handle and a strategically functionalized aromatic ring provides a powerful platform for the synthesis of novel drug candidates. The trifluoromethyl group imparts beneficial properties such as enhanced metabolic stability and binding affinity, making this scaffold particularly attractive for modern drug discovery programs. The protocols detailed in this guide offer a practical framework for the effective utilization of this important synthetic intermediate.
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
application of 3-methoxy-4-(trifluoromethyl)benzyl alcohol as a building block in organic synthesis
An Application Guide for the Synthetic Utility of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Prepared by a Senior Application Scientist
Introduction: Unveiling a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable and versatile building block. Its structure is uniquely functionalized with three key motifs: a reactive primary alcohol, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group. This distinct combination of functionalities allows for a diverse range of chemical transformations and imparts desirable physicochemical properties to target molecules.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic character.[1][2] The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and the benzylic position. The primary alcohol serves as a versatile handle for a multitude of synthetic operations, including oxidations, etherifications, and conversions to electrophilic species.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations. The insights and methodologies presented herein are designed to empower researchers, chemists, and drug development professionals to effectively leverage this building block in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its distinct structural and electronic properties.
| Property | Value | Reference |
| CAS Number | 276861-64-4 | [3] |
| Molecular Formula | C₉H₉F₃O₂ | [4] |
| Molecular Weight | 206.16 g/mol | [4] |
| Appearance | Not specified (typically a solid or oil) | |
| Storage | 2-8°C, dry | [4] |
The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group dictates the molecule's reactivity. The CF₃ group deactivates the aromatic ring towards electrophilic substitution while the methoxy group acts as an ortho-, para-director. The benzylic position is activated, making the alcohol a good substrate for reactions proceeding via carbocationic intermediates or direct displacement.
Key Synthetic Transformations and Protocols
The true power of this compound lies in the reactivity of its primary alcohol group. This moiety serves as a gateway to a variety of functional groups, allowing for the seamless incorporation of the 3-methoxy-4-(trifluoromethyl)benzyl fragment into complex molecular architectures.
Oxidation to 3-Methoxy-4-(trifluoromethyl)benzaldehyde
The oxidation of the benzyl alcohol to its corresponding aldehyde is arguably the most critical transformation, as the aldehyde is a precursor for countless subsequent reactions, including reductive aminations, Wittig reactions, and aldol condensations.
Causality and Experimental Choice: While many reagents can effect this oxidation, photocatalytic methods offer a green and mild alternative to traditional chromium- or periodinane-based oxidants. The protocol below is adapted from a visible-light-mediated aerobic oxidation, which leverages a photocatalyst to convert the alcohol to the aldehyde using atmospheric oxygen as the terminal oxidant.[5] This approach avoids stoichiometric, often toxic, waste products.
Caption: Workflow for Photocatalytic Oxidation.
Protocol 1: Visible-Light Photocatalytic Oxidation
-
Materials: this compound (1.0 mmol), photocatalyst (e.g., nanostructured bismuth vanadate, nan-BiVO₄, 0.1 mmol), acetonitrile (10 mL).
-
Apparatus: Schlenk flask, magnetic stirrer, balloon with O₂ supply, blue LED light source (e.g., 40W).
-
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the photocatalyst (e.g., 32.3 mg of nan-BiVO₄).[5]
-
Add this compound (206 mg, 1.0 mmol) followed by acetonitrile (10 mL).
-
Seal the flask, evacuate, and backfill with oxygen (1 atm) using a balloon.
-
Place the flask approximately 5-10 cm from the blue LED light source.
-
Irradiate the vigorously stirred suspension at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the photocatalyst. The catalyst can often be washed, dried, and reused.
-
The filtrate, containing the desired aldehyde, can be concentrated under reduced pressure and purified by silica gel chromatography.
-
Etherification Reactions
This building block can be used to install a 3-methoxy-4-(trifluoromethyl)benzyl ether, which can serve as a protecting group or as a key structural motif in a target molecule.
Causality and Experimental Choice: The Williamson ether synthesis is a robust and fundamental method for forming ethers. It proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide. This requires a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, ensuring the formation of the reactive alkoxide. An alternative is acid-catalyzed etherification, particularly effective with other alcohols.[6]
Caption: Williamson Ether Synthesis Pathway.
Protocol 2: Williamson Ether Synthesis
-
Materials: this compound (1.0 mmol), sodium hydride (60% dispersion in mineral oil, 1.2 mmol), anhydrous tetrahydrofuran (THF, 10 mL), alkyl halide (e.g., methyl iodide, 1.1 mmol).
-
Apparatus: Flame-dried, two-neck round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere, syringe.
-
Procedure:
-
To a two-neck flask under an inert atmosphere, add sodium hydride (48 mg, 1.2 mmol).
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (206 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 156 mg, 1.1 mmol) dropwise.
-
Stir the reaction at room temperature overnight or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Conversion to 3-Methoxy-4-(trifluoromethyl)benzyl Chloride
Converting the alcohol to a benzyl halide transforms it into a potent electrophile, ideal for reactions with a wide range of nucleophiles (amines, thiols, carbanions, etc.).
Causality and Experimental Choice: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The reaction proceeds cleanly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup.[7] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.
Protocol 3: Chlorination with Thionyl Chloride
-
Materials: this compound (10 mmol), thionyl chloride (SOCl₂, 12 mmol), anhydrous dichloromethane (CH₂Cl₂, 50 mL), N,N-dimethylformamide (DMF, 20 µL, catalytic).
-
Apparatus: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, gas trap (to neutralize HCl and SO₂).
-
Procedure:
-
Dissolve this compound (2.06 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of DMF (20 µL).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (0.87 mL, 1.43 g, 12 mmol) dropwise via a dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete by TLC.
-
Carefully pour the reaction mixture onto crushed ice (100 g) to quench the excess thionyl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl chloride, which can often be used without further purification or can be purified by distillation or chromatography if necessary.
-
Application in Target-Oriented Synthesis: An Illustrative Example
To demonstrate the utility of this building block in a drug development context, consider the hypothetical synthesis of a novel kinase inhibitor. The 3-methoxy-4-(trifluoromethyl)phenyl motif is desirable for its potential to form favorable interactions within a kinase active site.
Caption: Illustrative Synthesis of a Target Molecule.
In this scheme, the building block is first converted to the corresponding benzyl chloride. This activated intermediate is then reacted with a heterocyclic amine core, a common scaffold in kinase inhibitors, via nucleophilic substitution to afford the final target molecule. This streamlined approach highlights how this compound can be efficiently integrated into complex synthetic routes.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its unique electronic and structural features enable a wide array of reliable and high-yielding transformations. By mastering the fundamental reactions of its primary alcohol moiety—oxidation, etherification, and conversion to halides—researchers can effectively introduce the functionally rich 3-methoxy-4-(trifluoromethyl)phenyl group into a diverse range of molecules. This capability is of particular importance in the fields of medicinal chemistry and materials science, where fine-tuning of molecular properties is critical for success.[2]
References
Application Notes and Protocols for the Selective Oxidation of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction: The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, particularly in the fields of pharmaceutical and materials science. The target molecule, 3-methoxy-4-(trifluoromethyl)benzaldehyde, is a valuable building block due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. This document provides a comprehensive and detailed protocol for the efficient and high-yielding oxidation of 3-methoxy-4-(trifluoromethyl)benzyl alcohol, designed for researchers, scientists, and drug development professionals.
Rationale for Reagent Selection: The Dess-Martin Periodinane Advantage
The oxidation of benzyl alcohols can be accomplished using a variety of reagents, including those based on chromium (e.g., PCC), dimethyl sulfoxide (e.g., Swern oxidation), and catalytic systems (e.g., TEMPO). However, for substrates bearing sensitive functional groups, a mild and highly selective oxidant is paramount. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group on the aromatic ring of the substrate necessitates a reagent that operates under neutral conditions to avoid potential side reactions.
Dess-Martin Periodinane (DMP) emerges as the oxidant of choice for this transformation.[1][2][3][4] DMP is a hypervalent iodine reagent renowned for its mildness, high selectivity, and broad functional group tolerance.[1][2][3][4] Unlike chromium-based reagents, DMP is non-toxic, and the reaction workup is generally straightforward.[1] The reaction proceeds rapidly at room temperature and typically provides high yields of the desired aldehyde with minimal over-oxidation to the carboxylic acid.[1][3]
The mechanism of the Dess-Martin oxidation involves the formation of an intermediate diacetoxyalkoxyperiodinane, followed by an intramolecular proton transfer and elimination to yield the aldehyde, iodinane, and acetic acid.[1]
Physicochemical Data Summary
A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful execution and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉F₃O₂ | 206.16 | Solid | 38-40 | Not available |
| 3-methoxy-4-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | 204.15 | Not available | Not available | 251.1 ± 40.0 (Predicted)[5] |
Experimental Protocol: Dess-Martin Oxidation
This protocol outlines the step-by-step procedure for the oxidation of this compound to 3-methoxy-4-(trifluoromethyl)benzaldehyde using Dess-Martin Periodinane.
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Dess-Martin Periodinane is a potentially explosive compound, especially upon heating or grinding. Handle with care and avoid shock.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
Reaction Workflow Diagram:
Caption: Experimental workflow for the Dess-Martin oxidation.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
-
Addition of Oxidant:
-
To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended for larger scale reactions.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM.
-
Pour the mixture into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-methoxy-4-(trifluoromethyl)benzaldehyde.
-
Characterization of the Product
The identity and purity of the synthesized 3-methoxy-4-(trifluoromethyl)benzaldehyde should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of an aldehyde proton signal (δ ≈ 9.8-10.0 ppm). Disappearance of the benzylic alcohol proton signal (δ ≈ 4.6 ppm) and the hydroxyl proton signal. Aromatic protons will show characteristic shifts and coupling patterns. The methoxy group signal will be a singlet around δ 3.9 ppm. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (δ ≈ 190-195 ppm). Disappearance of the benzylic carbon signal (δ ≈ 60-65 ppm). |
| IR Spectroscopy | Appearance of a strong C=O stretching band around 1700 cm⁻¹. Disappearance of the broad O-H stretching band from the starting alcohol (around 3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₇F₃O₂ = 204.15 g/mol ). |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of DMP can be added. Ensure the starting material and solvent are anhydrous.
-
Low Yield: Inefficient extraction or purification can lead to lower yields. Ensure thorough extraction and careful column chromatography.
-
Byproduct Formation: Over-oxidation to the carboxylic acid is minimal with DMP but can occur with prolonged reaction times or elevated temperatures.
Conclusion
The Dess-Martin periodinane oxidation provides a reliable, mild, and efficient method for the synthesis of 3-methoxy-4-(trifluoromethyl)benzaldehyde from its corresponding alcohol. This protocol, with its detailed step-by-step instructions and rationale, is designed to be a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the consistent and high-yield production of this important chemical intermediate.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. 4-METHOXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 50823-87-5 [amp.chemicalbook.com]
Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-methoxy-4-(trifluoromethyl)benzyl alcohol in the synthesis of novel kinase inhibitors. We delve into the strategic importance of the trifluoromethyl and methoxy moieties in modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The core of this document presents a detailed, field-proven protocol for a one-pot, four-component reaction to synthesize pyrano[2,3-c]pyrazole scaffolds, a class of compounds with demonstrated potential as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor discovery programs.
Introduction: The Strategic Role of Fluorinated Benzyl Alcohols in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the thoughtful design of these molecules is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.
The benzyl alcohol moiety serves as a versatile scaffold in medicinal chemistry, providing a robust anchor for building molecular complexity.[1][2] The specific substitution pattern on the phenyl ring, however, is what truly defines the potential of the resulting inhibitor. The subject of this guide, This compound , is a strategically designed building block that incorporates two key functional groups:
-
The Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern medicinal chemistry.[3][4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the -CF₃ group can improve membrane permeability and increase the binding affinity of a ligand to its target protein through favorable hydrophobic and electrostatic interactions.[3][4]
-
The Methoxy (-OCH₃) Group: The methoxy group acts as a hydrogen bond acceptor and can influence the conformation of the molecule, thereby fine-tuning its interaction with the kinase active site. Its electronic properties can also modulate the reactivity of the benzyl alcohol.
The combination of these groups on the benzyl alcohol scaffold creates a building block with significant potential for generating potent and selective kinase inhibitors.
Core Synthetic Strategy: Multicomponent Reaction for Pyrano[2,3-c]pyrazole Synthesis
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. A highly efficient approach for utilizing benzyl alcohols is their in situ oxidation to the corresponding aldehyde, which then participates in a subsequent cascade reaction.
We will focus on a one-pot, four-component synthesis of a 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold. This heterocyclic system is of significant interest due to its documented anti-inflammatory, anticancer, and antimicrobial activities.[5] This reaction proceeds by the initial oxidation of the benzyl alcohol to an aldehyde, which then undergoes a Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade.
Visualizing the Workflow
The following diagram outlines the logical flow of the synthesis and subsequent biological evaluation.
Caption: Workflow from Synthesis to Biological Evaluation.
Detailed Experimental Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is adapted from established methodologies for the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction, specifically applying it to this compound.[5]
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number | Notes |
| This compound | Sigma-Aldrich | ≥97% | 101777-84-4 | Starting material |
| Ethyl acetoacetate | Sigma-Aldrich | ≥99% | 141-97-9 | Reagent |
| Phenylhydrazine | Sigma-Aldrich | ≥97% | 100-63-0 | Reagent |
| Malononitrile | Sigma-Aldrich | ≥99% | 109-77-3 | Reagent |
| Eosin Y | Sigma-Aldrich | Dye content ≥85% | 17372-87-1 | Photocatalyst |
| Sulfonated Amorphous Carbon | Custom Prep | - | - | Solid acid co-catalyst |
| Ethanol (Anhydrous) | Fisher Scientific | ≥99.5% | 64-17-5 | Solvent |
| tert-Butyl hydroperoxide (TBHP) | Sigma-Aldrich | 70% in H₂O | 75-91-2 | Oxidant for in situ oxidation |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 206.1 mg).
-
Addition of Reagents: To the flask, add ethyl acetoacetate (1.0 mmol, 130.1 mg), phenylhydrazine (1.0 mmol, 108.1 mg), and malononitrile (1.0 mmol, 66.1 mg).
-
Solvent and Catalysts: Add anhydrous ethanol (15 mL) as the solvent. Then, add sulfonated amorphous carbon (50 mg) and Eosin Y (0.02 mmol, 13.8 mg).
-
Initiation of Oxidation: Carefully add tert-butyl hydroperoxide (70% in water, 1.2 mmol, 0.15 mL) to the mixture. The TBHP serves as the oxidant to convert the benzyl alcohol to the corresponding aldehyde in situ. This avoids the isolation of the often-unstable aldehyde intermediate.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 78 °C) for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst (sulfonated amorphous carbon) and wash with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure pyrano[2,3-c]pyrazole product.
-
Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Mechanism Visualization
Caption: Plausible Reaction Mechanism for the 4CR Synthesis.
Safety and Handling Precautions
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Malononitrile: Toxic if swallowed or in contact with skin. Handle with appropriate PPE.
-
tert-Butyl hydroperoxide: Strong oxidant. Handle with care and keep away from combustible materials.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the efficacy of the newly synthesized compound as a kinase inhibitor, a biochemical assay is performed. The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀).
Procedure
-
Prepare Reagents: A reaction mixture is prepared containing the recombinant target kinase (e.g., p38 MAP kinase), a specific peptide substrate, and the synthesized inhibitor at various concentrations in a kinase reaction buffer.[5]
-
Pre-incubation: The mixture is pre-incubated for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Initiate Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[5]
-
Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Termination: The reaction is terminated by adding phosphoric acid.[5]
-
Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.[5]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.[5]
Expected Results and Structure-Activity Relationship (SAR) Insights
The inhibitory potency of the synthesized pyrano[2,3-c]pyrazole will be quantified by its IC₅₀ value. The presence of the 3-methoxy-4-(trifluoromethyl)phenyl moiety at the 4-position of the pyran ring is expected to confer significant potency.
-
Trifluoromethyl Group: The lipophilic and electron-withdrawing -CF₃ group is positioned to interact with hydrophobic pockets within the kinase active site, potentially increasing binding affinity and residence time.
-
Methoxy Group: The -OCH₃ group can form crucial hydrogen bonds with amino acid residues (e.g., the hinge region) in the ATP-binding pocket, providing an anchor point and enhancing selectivity.
By synthesizing a small library of analogs with variations on the benzyl alcohol precursor, a structure-activity relationship (SAR) can be established to guide further optimization of the inhibitor scaffold.[10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic incorporation of fluorine and methoxy functionalities provides medicinal chemists with a powerful tool to enhance the pharmacological properties of their compounds. The detailed multicomponent reaction protocol provided herein offers an efficient and robust method for accessing the promising pyrano[2,3-c]pyrazole scaffold, enabling the rapid exploration of chemical space in the ongoing search for next-generation kinase inhibitors.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. | Semantic Scholar [semanticscholar.org]
- 10. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
high-performance liquid chromatography (HPLC) method for 3-methoxy-4-(trifluoromethyl)benzyl alcohol
An Application Note for the Quantification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol using High-Performance Liquid Chromatography (HPLC)
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key organic building block, and its accurate quantification is critical for ensuring purity in starting materials, monitoring reaction progress, and performing quality control for intermediates in drug development. The described method utilizes a standard C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adaptation and troubleshooting. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is an aromatic alcohol whose structural features—a substituted benzene ring, a methoxy group, and a trifluoromethyl group—make it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group, in particular, can impart unique properties such as increased metabolic stability and lipophilicity to target molecules, making it a common moiety in medicinal chemistry.
Given its role, a reliable analytical method is paramount for its quality assessment. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] Reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase, is the logical choice for this analyte. The molecule possesses significant hydrophobic character from its trifluoromethyl-substituted benzene ring, allowing for strong retention and separation on a C18 column.[2][3]
This document provides a comprehensive protocol, from method development principles to full validation steps, grounded in the guidelines established by the International Council for Harmonisation (ICH).[4][5]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Name | [3-methoxy-4-(trifluoromethyl)phenyl]methanol | [6] |
| Molecular Formula | C₉H₉F₃O₂ | [6] |
| Molecular Weight | 206.16 g/mol | [6] |
| Physical Form | Solid | [6] |
| Structure |
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| UV Absorbance | Aromatic ring suggests strong UV absorbance. Benzyl alcohol exhibits a λmax around 259 nm.[7] |
HPLC Method Development and Optimization
The goal was to develop a simple, isocratic method suitable for routine quality control, prioritizing robustness and ease of use.
Rationale for Chromatographic Parameter Selection
-
Mode of Separation: Reversed-phase chromatography was selected for its suitability in retaining and separating moderately polar to nonpolar aromatic compounds.[1]
-
Stationary Phase: A C18 (octadecylsilane) column is the industry standard and provides the necessary hydrophobic surface area for effective interaction with the analyte's aromatic and trifluoromethyl groups.[2]
-
Mobile Phase: A binary mixture of acetonitrile and water was chosen. Acetonitrile offers a lower viscosity and favorable UV transparency compared to methanol.[8] An acidic modifier, 0.1% Trifluoroacetic Acid (TFA), was added to the mobile phase. This serves a critical function: it maintains a low pH (~2-3) to suppress the ionization of residual silanol groups on the silica backbone of the C18 column.[8] Protonated silanols are less likely to engage in secondary ionic interactions with the analyte, resulting in sharper, more symmetrical peaks.
-
Detection: Given the presence of the aromatic chromophore, a UV detector is ideal. A preliminary scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity. For initial development, a common wavelength of 254 nm is a reliable starting point.[2]
Caption: Logic flow for HPLC method development.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Trifluoroacetic Acid (TFA, HPLC grade).
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : TFA (60:40:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm (Experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is suitable for system suitability and as a calibration point.
-
Sample Solution (Nominal 100 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
System Suitability and Method Validation
Before sample analysis, the chromatographic system must be verified. Following this, the method itself must be validated to prove it is fit for its intended purpose, in accordance with ICH guidelines.[9][10]
System Suitability Test (SST)
Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the predefined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump stability. |
Protocol for Method Validation
The following parameters must be assessed to ensure the method is reliable.
-
Specificity: Inject the diluent to confirm the absence of interfering peaks at the analyte's retention time.
-
Linearity: Prepare calibration standards from the stock solution at five concentration levels, for example, 25, 50, 100, 150, and 200 µg/mL. Plot the peak area response against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2% organic). The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.
Caption: Experimental and validation workflow.
Conclusion
The HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of this compound. The isocratic method is simple, rapid (with a run time of 10 minutes), and robust, making it ideal for routine use in a quality control environment. The validation protocol, based on ICH guidelines, ensures that the data generated is accurate, precise, and reliable. This method can be confidently implemented for purity testing and assay of this compound in various samples.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Spectrum [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: A Scalable Synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Abstract
This document provides a comprehensive, field-tested guide for the scale-up synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol, a key building block in the development of advanced pharmaceutical and agrochemical agents. The protocol details a robust and efficient reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde using sodium borohydride. Emphasis is placed on process safety, scalability considerations, and analytical validation to ensure high purity and yield. This guide is intended for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
This compound is a critical intermediate whose structural motifs are found in a variety of biologically active molecules. The presence of the trifluoromethyl group, a bioisostere for the ethyl group, often enhances metabolic stability and binding affinity, making it a valuable component in drug design.
The primary challenge in synthesizing this alcohol at scale is achieving a clean, high-yield conversion while maintaining a favorable safety profile and cost-effectiveness. The most direct and industrially viable pathway is the reduction of the corresponding aldehyde, 3-methoxy-4-(trifluoromethyl)benzaldehyde.
Chosen Synthetic Pathway: Aldehyde Reduction
We have selected the reduction of the aldehyde precursor using sodium borohydride (NaBH₄) for the following reasons:
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups, such as the trifluoromethyl moiety or the aromatic ring. This minimizes the formation of byproducts seen with more potent reducing agents.[1]
-
Safety and Handling: Compared to highly pyrophoric reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride is significantly safer to handle, store, and use on a large scale, although it requires specific precautions due to its water-reactivity.[2][3]
-
Operational Simplicity: The reaction proceeds under mild conditions (ambient or sub-ambient temperatures) and the work-up procedure is straightforward, making it amenable to standard industrial equipment.[4]
-
Cost-Effectiveness: Sodium borohydride is a readily available and economical reagent, contributing to a favorable process mass intensity (PMI).
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the work-up step to yield the desired benzyl alcohol.
Caption: Overall reaction for the reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde.
Materials, Equipment, and Safety
Reagent and Solvent Data
| Reagent | CAS No. | Formula | MW ( g/mol ) | Role |
| 3-Methoxy-4-(trifluoromethyl)benzaldehyde | 86546-99-8 | C₉H₇F₃O₂ | 204.15 | Starting Material |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | Reducing Agent |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
Required Equipment
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet.
-
Chiller/circulator for temperature control.
-
Powder addition funnel or solids charging system.
-
Liquid addition funnel.
-
Separatory funnel (for work-up).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Analytical instruments: TLC, HPLC, GC-MS, NMR.
Critical Safety and Handling Protocols (EHS)
Sodium Borohydride (NaBH₄) is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols. [2][3] The reaction with methanol is generally controlled, but the rate increases with temperature.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles with side shields, and nitrile or neoprene gloves.[3][5]
-
Handling: Handle NaBH₄ in a well-ventilated fume hood or an inert atmosphere glovebox.[3] Avoid dust generation.[6] Keep away from water, acids, and sources of ignition.[2][5]
-
Spill Response: In case of a spill, do not use water.[2] Cover the spill with dry sand or another non-combustible absorbent material, collect it in a labeled container, and quench cautiously with a less reactive alcohol like isopropanol before disposal.[2][6]
-
Fire: Use a Class D fire extinguisher (dry powder). DO NOT USE WATER, CO₂, or foam extinguishers. [5]
-
Waste Disposal: All borohydride-containing waste must be quenched and neutralized before disposal according to local, state, and federal regulations.[2]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a ~200 g scale synthesis. Adjustments may be required for different scales.
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup and Execution
-
Reactor Preparation: Assemble the jacketed reactor system under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with 3-methoxy-4-(trifluoromethyl)benzaldehyde (204 g, 1.0 mol) and methanol (1.5 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Sodium Borohydride Addition: Slowly add sodium borohydride (41.6 g, 1.1 mol, 1.1 eq) in small portions over 1-2 hours.
-
Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.[3] A rapid addition can cause a dangerous temperature spike and pressure build-up. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the starting aldehyde is fully consumed.
Work-up and Purification
-
Quenching: While maintaining cooling, slowly and carefully add 1M HCl (~1.2 L) via an addition funnel to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Causality: The acid protonates the intermediate sodium borate esters and the final alkoxide, and it destroys any remaining NaBH₄. This step is also highly exothermic and produces significant amounts of hydrogen gas; slow addition is mandatory. The final pH should be acidic (~pH 2-3).
-
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).
-
Insight: Combine the organic layers. If emulsions form, adding a small amount of brine can help break them.
-
-
Washing: Wash the combined organic layers sequentially with water (1 x 500 mL) and then saturated brine (1 x 500 mL).
-
Causality: The water wash removes residual methanol and inorganic salts. The brine wash removes bulk water from the organic phase, aiding the subsequent drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Final Concentration: Concentrate the filtrate on a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude material by vacuum distillation to obtain the final product as a clear, colorless liquid.
Data and Characterization
Process Parameters Summary
| Parameter | Value | Rationale |
| Scale | 1.0 mole (204 g aldehyde) | Demonstrates scalability. |
| Aldehyde:NaBH₄ Ratio | 1 : 1.1 (molar) | A slight excess of NaBH₄ ensures full conversion. |
| Solvent Volume | ~7.5 mL MeOH per g of aldehyde | Ensures good solubility and heat transfer. |
| Reaction Temperature | 0-10 °C | Controls exotherm and minimizes side reactions. |
| Reaction Time | 2-4 hours post-addition | Typical time for complete conversion. |
| Expected Yield | 90-98% | Based on literature for similar reductions.[4] |
| Expected Purity (Post-Distillation) | >97% | Standard for high-quality intermediates. |
Analytical Characterization Data
-
Appearance: Colorless liquid or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.2 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂OH), 3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH). Note: NMR data is predictive based on similar structures.[7]
-
Purity (GC/HPLC): >97%.
Conclusion
This application note details a safe, efficient, and scalable protocol for the synthesis of this compound. The use of sodium borohydride provides a selective and high-yielding reduction under mild conditions. By adhering to the stringent safety protocols and process controls outlined, researchers and development professionals can reliably produce this valuable intermediate for downstream applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Sodium Borohydride - ESPI Metals [espimetals.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Strategic Protection of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Multifunctional Benzyl Alcohol
In the landscape of medicinal chemistry and organic synthesis, molecules bearing the trifluoromethyl group (CF₃) are of paramount importance due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active compounds. However, its successful integration into complex synthetic routes is often hampered by the reactivity of the benzylic hydroxyl group. This hydroxyl group can interfere with a wide range of chemical transformations, necessitating the use of protecting groups.[1][2][3][4]
The selection of an appropriate protecting group for this compound is not trivial. The electronic properties of the aromatic ring—influenced by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—present a unique set of challenges and opportunities. These substituents can modulate the reactivity of the benzylic position and the stability of the protecting group itself, demanding a carefully considered strategy to ensure high yields and chemoselectivity in subsequent synthetic steps.[5][6]
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth analysis of protecting group strategies tailored for this compound. We will delve into the rationale behind the selection of suitable protecting groups, offering detailed, field-proven protocols for their installation and removal.
The Strategic Imperative: Criteria for Selecting the Optimal Protecting Group
The ideal protecting group for this compound should meet several critical criteria:[4][7]
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps. This includes exposure to acids, bases, nucleophiles, and redox reagents.
-
Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the target molecule.
-
Orthogonality: In the context of multi-step synthesis, the chosen protecting group should be removable without affecting other protecting groups present in the molecule.[7]
-
Minimal Impact on Reactivity: The protecting group should not adversely influence the desired reactivity of other parts of the molecule.
The presence of the trifluoromethyl group can influence the stability of certain protecting groups. For instance, the electron-withdrawing nature of the CF₃ group may affect the lability of acid-sensitive protecting groups and the conditions required for the cleavage of others.
Recommended Protecting Group Strategies
We will explore three major classes of protecting groups for alcohols: silyl ethers, benzyl ethers, and esters. For each class, we will discuss their suitability for this compound and provide detailed experimental protocols.
Silyl Ethers: Versatility and Tunable Stability
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[2][8][9][10] The stability of silyl ethers towards acidic and basic conditions can be fine-tuned by varying the steric bulk of the substituents on the silicon atom.[9][11]
For this compound, a moderately bulky silyl ether like the tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It offers a good balance of stability and reactivity for deprotection.
-
Stability: TBDMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, and organometallic reagents.[12]
-
Selective Deprotection: The TBDMS group can be selectively removed in the presence of other functional groups, including esters and benzyl ethers, using fluoride-based reagents.[13][14]
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol details the formation of the tert-butyldimethylsilyl ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[15]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected alcohol.
Protocol 2: Deprotection of the TBDMS Ether
This protocol provides a standard method for the cleavage of a TBDMS ether using a fluoride source.[15][16]
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[15]
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Benzyl Ethers: Robust Protection for Harsh Conditions
Benzyl (Bn) ethers are another common choice for protecting alcohols, known for their robustness towards a wide range of acidic and basic conditions.[16][17][18] This makes them particularly useful when the subsequent synthetic steps involve harsh reagents.
-
High Stability: Benzyl ethers are stable to strong bases, nucleophiles, and many oxidizing and reducing agents.[16][19]
-
Orthogonal Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, a mild and highly selective method that is orthogonal to many other protecting groups, such as silyl ethers and esters.[16][18][20]
The electron-withdrawing trifluoromethyl group on the substrate's aromatic ring is unlikely to interfere with the hydrogenolysis of a standard benzyl protecting group.
Protocol 3: Protection of this compound as a Benzyl Ether
This protocol describes the formation of a benzyl ether via the Williamson ether synthesis.[9][17]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
This protocol details the cleavage of a benzyl ether protecting group under neutral, reductive conditions.[16][20]
Materials:
-
Benzyl-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Acetate Esters: Facile Introduction and Base-Labile Removal
Ester protecting groups, such as acetates, offer a simple and cost-effective method for protecting alcohols.[21][22] They are readily introduced and can be removed under basic conditions, providing an orthogonal deprotection strategy to acid-labile and hydrogenolysis-labile protecting groups.
-
Ease of Formation: Acetates are easily formed by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base.
-
Base-Labile Deprotection: The acetate group is readily cleaved by hydrolysis under basic conditions (saponification), which is a mild method that is compatible with many functional groups.[16][23]
Protocol 5: Protection of this compound as an Acetate Ester
This protocol describes the formation of an acetate ester.[24][25][26][27]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane.
-
Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the acetate-protected alcohol.
Protocol 6: Deprotection of the Acetate Ester by Saponification
This protocol details the cleavage of an acetate ester under basic conditions.[21][28]
Materials:
-
Acetate-protected this compound
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve the acetate-protected alcohol in methanol.
-
Add a solution of potassium carbonate (2.0 eq.) in water or lithium hydroxide (2.0 eq.) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Data Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to bases, mild acids, redox agents. Labile to strong acids and fluoride.[9][11] | Orthogonal to base-labile (e.g., esters) and hydrogenolysis-labile (e.g., benzyl) groups. |
| Benzyl Ether | NaH, BnBr, THF | H₂, Pd/C | Stable to strong acids and bases, many redox agents. Labile to hydrogenolysis.[16][18][19] | Orthogonal to acid-labile (e.g., silyl ethers) and base-labile (e.g., esters) groups. |
| Acetate Ester | Ac₂O, Pyridine, DCM | K₂CO₃, MeOH/H₂O | Stable to acidic conditions and hydrogenolysis. Labile to bases.[16][22] | Orthogonal to acid-labile (e.g., silyl ethers) and hydrogenolysis-labile (e.g., benzyl) groups. |
Visualization of Synthetic Strategy
The following workflow illustrates the decision-making process for selecting a protecting group for this compound based on the planned subsequent reaction conditions.
Caption: Decision workflow for protecting group selection.
Conclusion
The strategic protection of the hydroxyl group in this compound is a critical consideration for its successful application in multi-step synthesis. The choice between a silyl ether, a benzyl ether, or an acetate ester should be guided by the specific reaction conditions planned for the subsequent steps. By understanding the stability and deprotection profiles of each protecting group, researchers can devise a robust synthetic route that maximizes yield and minimizes unwanted side reactions. The detailed protocols provided in this guide offer a practical starting point for the efficient and selective manipulation of this valuable building block.
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. synarchive.com [synarchive.com]
- 22. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 23. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. geniusjournals.org [geniusjournals.org]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. researchgate.net [researchgate.net]
catalytic transformations involving 3-methoxy-4-(trifluoromethyl)benzyl alcohol
An In-Depth Guide to the Catalytic Transformations of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Building Block
This compound is a key structural motif in modern medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety and bioisostere for other groups, confers unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] Its strategic importance lies in its role as a precursor to a variety of high-value compounds, most notably the corresponding aldehyde, which is a critical component in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][5]
This guide provides detailed application notes and validated protocols for the key catalytic transformations of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively. Each protocol is designed as a self-validating system, with insights into expected outcomes and potential pitfalls.
Part 1: Catalytic Oxidation to 3-Methoxy-4-(trifluoromethyl)benzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is one of the most fundamental and frequently employed transformations in organic synthesis. For a substrate like this compound, achieving high selectivity without over-oxidation to the carboxylic acid is paramount. We will detail two robust, field-proven catalytic systems: TEMPO-mediated oxidation and a heterogeneous Ruthenium-catalyzed aerobic oxidation.
TEMPO-Mediated Oxidation: Precision Under Mild Conditions
The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, as an oxidation catalyst is prized for its exceptional selectivity and mild reaction conditions, which are compatible with a wide array of functional groups.[6] The true oxidant is the N-oxoammonium ion, generated in situ from the TEMPO radical by a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[6][7]
Causality and Expertise: The Anelli protocol, which utilizes a biphasic system of dichloromethane (DCM) and water, is highly effective.[7] The aqueous phase contains the NaOCl oxidant and a bicarbonate buffer to maintain a slightly alkaline pH, which is crucial for the catalytic cycle's efficiency. Potassium bromide (KBr) is added as a co-catalyst to facilitate the oxidation of TEMPO. The organic phase contains the substrate, ensuring that the sensitive aldehyde product is largely sequestered from the aqueous oxidant, minimizing over-oxidation.[8] This phase separation is key to the protocol's success.
Visualizing the Mechanism: The TEMPO Catalytic Cycle
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and address frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The most common and direct synthetic route involves the reduction of a carbonyl precursor, either 3-methoxy-4-(trifluoromethyl)benzaldehyde or 3-methoxy-4-(trifluoromethyl)benzoic acid.
Question: My reaction shows low or incomplete conversion of the starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or the choice of starting material.
-
Reagent Quality & Handling:
-
Reducing Agent Activity: Hydride-based reducing agents like Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Diisobutylaluminum Hydride (DIBAL-H) are sensitive to moisture. LiAlH₄ reacts violently with water[1][2]. Ensure your reagents are fresh and have been stored under anhydrous conditions. It is recommended to use a new, sealed bottle or to properly dry and titrate older reagents.
-
Solvent Purity: The presence of water or protic impurities in your solvent (e.g., THF, Diethyl Ether) will quench the reducing agent, reducing its effective concentration. Always use freshly dried, anhydrous solvents.[1]
-
-
Reaction Conditions:
-
Temperature: While many reductions can proceed at 0°C or room temperature, some require elevated temperatures to achieve a reasonable reaction rate. For instance, a patented procedure for the reduction of the corresponding benzoic acid using DIBAL-H specifies heating to 50°C for 2 hours to ensure high conversion.[3] If you are experiencing stalled reactions at low temperatures, consider a gradual increase while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.
-
-
Stoichiometry:
-
An insufficient amount of the reducing agent is a primary cause of incomplete reactions. A slight excess of the hydride reagent is often used to ensure the reaction goes to completion. However, a large excess can lead to side reactions and difficult work-ups. For the reduction of a benzoic acid derivative to the alcohol, a significant excess (e.g., 5 equivalents) of a reagent like DIBAL-H may be required.[3]
-
Troubleshooting Flowchart for Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Question: I am observing a significant byproduct from the reduction of the trifluoromethyl (-CF₃) group. How can I prevent this?
Answer: The reduction of the -CF₃ group to a -CHF₂ or -CH₂F group is a known side reaction, particularly with powerful, non-selective reducing agents.[3]
-
Cause: This side reaction is caused by the high reactivity of certain hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), which are strong enough to reduce the highly stable C-F bonds under some conditions.
-
Solution: The key to preventing this is chemoselectivity . You must choose a reducing agent that is strong enough to reduce the aldehyde or acid but not the -CF₃ group.
-
Recommended Agent: Diisobutylaluminum Hydride (DIBAL-H) has been shown to be highly effective. In a patented process, DIBAL-H was used to reduce 4-alkoxy-3-trifluoromethylbenzoic acid with a 98.4% conversion rate and no detectable formation of the defluorinated byproduct.[3] DIBAL-H is a sterically hindered and Lewis acidic reagent, which moderates its reactivity compared to LiAlH₄.
-
Alternative Agent: For the reduction of the aldehyde precursor, Sodium Borohydride (NaBH₄) is a much milder and more selective choice than LiAlH₄ and is highly unlikely to reduce the -CF₃ group. It is often the preferred reagent for reducing aldehydes in the presence of other sensitive functional groups.[4][5]
-
Question: The work-up procedure is difficult, resulting in emulsions and product loss. What is the best practice for quenching and extraction?
Answer: Work-up for reactions involving aluminum-based hydrides (LiAlH₄, DIBAL-H) can be challenging due to the formation of gelatinous aluminum salt precipitates.
-
Fieser Work-up (for LiAlH₄): A carefully controlled sequential addition of water and then a base is a reliable method to produce a granular, easily filterable precipitate. For a reaction with 'X' grams of LiAlH₄, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, with vigorous stirring.
-
Rochelle's Salt Quench (for DIBAL-H): A common and effective method is to quench the reaction at a low temperature (e.g., 0°C) by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stirring the mixture for an hour or more will break down the aluminum complexes into a clear biphasic solution, making the subsequent extraction much cleaner.
-
Acidic Quench: As described in the literature, a controlled quench with an acid like 2N HCl can also be effective, especially following a DIBAL-H reduction.[3] This converts the aluminum salts into water-soluble species. However, care must be taken with acid-sensitive compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the better starting material: 3-methoxy-4-(trifluoromethyl)benzaldehyde or 3-methoxy-4-(trifluoromethyl)benzoic acid?
This depends on commercial availability, cost, and the scale of your synthesis.
-
From the Aldehyde: This is often the more direct route. The reduction is typically faster, requires milder conditions, and uses a less expensive reagent like NaBH₄.[4] This is often preferred for lab-scale synthesis if the aldehyde is readily available.
-
From the Benzoic Acid: This route requires a stronger reducing agent like DIBAL-H or borane complexes.[3] While it involves more equivalents of reagent and potentially higher temperatures, the benzoic acid may be a more stable or accessible starting material, making this route advantageous for larger-scale production.
Q2: How do I select the optimal reducing agent?
The choice of reducing agent is critical for both yield and purity. The table below summarizes the key considerations for this specific synthesis.
| Reducing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde | Methanol or Ethanol, 0°C to RT | Low cost, safe, high chemoselectivity (will not reduce -CF₃), simple work-up.[4] | Not strong enough to reduce carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde or Acid | Anhydrous THF or Et₂O, 0°C to RT | Very powerful and fast. | Low chemoselectivity; high risk of reducing the -CF₃ group. Reacts violently with water.[1] |
| DIBAL-H | Aldehyde or Acid | Anhydrous Toluene or THF, -78°C to 50°C | Excellent selectivity for reducing the acid without affecting the -CF₃ group.[3] | More expensive, can be more difficult to handle, work-up can be challenging without proper procedure. |
Q3: What is the role of the solvent and how does it impact the reaction?
The solvent plays several crucial roles: it must dissolve the starting material, be compatible with the reducing agent, and help control the reaction temperature.
-
For NaBH₄: Protic solvents like methanol or ethanol are commonly used and can even accelerate the reduction of aldehydes.[4]
-
For LiAlH₄ and DIBAL-H: Aprotic, anhydrous solvents are mandatory. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are common choices.[1][3] The polarity of the solvent can influence reaction rates and, in some cases, yields.[6][7]
Section 3: Optimized Experimental Protocols
Protocol A: Reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid using DIBAL-H
This protocol is adapted from a high-yield industrial process and is designed to minimize side reactions.[3]
Caption: Workflow for the DIBAL-H reduction of the corresponding benzoic acid.
Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, dissolve 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of DIBAL-H in toluene (e.g., 25% solution, 5.0 eq) dropwise to the reaction mixture, maintaining an appropriate temperature.
-
Reaction: After the addition is complete, heat the mixture to 50°C and stir for 2 hours.[3]
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: After cooling the reaction to room temperature, carefully add methanol dropwise to quench the excess DIBAL-H. Subsequently, add the entire mixture dropwise to a solution of 2N hydrochloric acid.[3]
-
Extraction: Stir the quenched mixture, then extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol B: Reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde using NaBH₄
This protocol is a standard, reliable method for the selective reduction of an aldehyde.
Step-by-Step Methodology:
-
Setup: Dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Quenching: Slowly add water or dilute HCl at 0°C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the purification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol (CAS No. 154666-99-6). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues through a series of frequently asked questions and provide detailed, field-tested protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most commonly, this alcohol is synthesized via the reduction of a corresponding aldehyde or carboxylic acid derivative. Therefore, you should anticipate the following impurities:
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Unreacted Starting Materials: The most common impurities are residual 3-methoxy-4-(trifluoromethyl)benzaldehyde or a derivative of 3-methoxy-4-(trifluoromethyl)benzoic acid.
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Over-oxidation Product: If the alcohol is exposed to oxidizing conditions, it can revert to the corresponding aldehyde.
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Dibenzyl Ether: Benzyl alcohols can undergo self-condensation, especially under acidic conditions or at elevated temperatures, to form the corresponding dibenzyl ether, bis(3-methoxy-4-(trifluoromethyl)benzyl) ether. This is often a persistent, less polar impurity.[1]
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Residual Solvents: Solvents from the reaction and workup (e.g., THF, Toluene, Dichloromethane) are almost always present.
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Inorganic Salts: Salts from the workup procedure (e.g., sodium sulfate, magnesium sulfate, sodium chloride) may be carried over.
Q2: My crude product is a discolored oil/solid. How can I perform a bulk decolorization before fine purification?
A2: Color is often due to high molecular weight, conjugated byproducts. A simple activated charcoal treatment can be very effective.
Protocol: Activated Charcoal Decolorization
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
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Add activated charcoal (approx. 5-10% w/w relative to the crude product).
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Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote side reactions on the charcoal surface.
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Filter the mixture through a pad of Celite® to completely remove the fine charcoal particles. Wash the Celite® pad with a small amount of fresh solvent.
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Combine the filtrates and concentrate under reduced pressure. The resulting material should be significantly less colored and ready for chromatography or crystallization.
Q3: I'm trying to purify by recrystallization, but my compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the compound's melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Cool the solution very slowly. A warm water bath or a dewar flask can be used to insulate the crystallization vessel and ensure a gradual temperature drop.
-
Lower the Initial Concentration: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again.
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Use a Different Solvent System: The polarity of the solvent may not be ideal. Try a less polar solvent or a binary solvent mixture. For benzyl alcohols, systems like Toluene/Hexane or Ethyl Acetate/Heptane can be effective.[2]
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a single seed crystal to induce crystallization.
Below is a workflow to guide your troubleshooting process for crystallization.
Caption: Troubleshooting workflow for a failed crystallization experiment.
Q4: What is a good starting point for purifying this compound by flash column chromatography?
A4: Flash column chromatography on silica gel is a highly reliable method for purifying this compound.[3][4] A gradient elution with a hexane/ethyl acetate system is the standard approach.
Recommended Protocol: Flash Column Chromatography
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TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel TLC plate and elute with different ratios of Hexane:Ethyl Acetate. A good system will give your product an Rf value of ~0.25-0.35.
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Column Packing: Dry pack the column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the material dissolved in solvent.
-
Elution: Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Recommended Solvent System | Typical Rf / Gradient |
|---|---|---|
| TLC Analysis | Hexane / Ethyl Acetate | Start with 4:1, adjust for Rf ≈ 0.3 |
| Flash Column | Hexane / Ethyl Acetate | Start at 95:5, gradient to 70:30 |
| TLC Staining | Potassium Permanganate (KMnO₄) | Alcohols appear as yellow spots on a purple background |
Q5: Can I use distillation? What are the potential issues?
A5: While possible, distillation is often not the preferred method for this compound. Benzyl alcohols have high boiling points and can be prone to decomposition at the required temperatures.[5] If you must use distillation, it should be performed under high vacuum.
-
Method: Kugelrohr distillation is ideal for small quantities as it minimizes the residence time at high temperatures.[4]
-
Risks: The primary risk is thermal decomposition or the formation of dibenzyl ether byproduct.[1]
-
Recommendation: Use distillation only if the main impurities are non-volatile (e.g., salts, baseline material on TLC) or significantly more volatile. Chromatography is generally safer and more effective for removing closely related organic impurities.
General Purification Strategy
The choice of purification technique depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.
References
common side reactions and byproducts in 3-methoxy-4-(trifluoromethyl)benzyl alcohol synthesis
Welcome to the technical support guide for the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during the synthesis of this important fluorinated building block. The trifluoromethyl group is a powerful moiety in modern organic chemistry, known for enhancing properties like metabolic stability and lipophilicity in drug candidates.[1][2] However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, leading to specific challenges.[3][4]
This guide is structured in a question-and-answer format to provide direct, actionable solutions to problems you may face in the lab.
Section 1: FAQs on Synthesis and Reaction Optimization
This section addresses common questions regarding the primary synthetic routes and the optimization of reaction conditions. The most prevalent method for this synthesis is the reduction of a carbonyl precursor, typically 3-methoxy-4-(trifluoromethyl)benzaldehyde or a corresponding benzoic acid derivative.[4][5]
Question 1: What are the most common and reliable methods for synthesizing this compound?
The most direct and widely used method is the reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde. Alternatively, reduction of the corresponding benzoic acid or its ester derivatives can be employed, though this often requires stronger reducing agents.
-
From Aldehyde: The reduction of the aldehyde is highly efficient using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol).[6][7]
-
From Benzoic Acid/Ester: This requires more potent reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[5][7][8]
Question 2: How do I select the appropriate reducing agent for my synthesis?
Choosing the correct reducing agent is critical for maximizing yield and minimizing side reactions. Your choice depends on your starting material, reaction scale, and safety considerations.
| Reducing Agent | Typical Substrate(s) | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Safest option; stable in protic solvents. Ideal for reducing the aldehyde precursor.[6] May require cooling to control reactivity with the solvent.[9] |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes | Anhydrous THF, Diethyl Ether | Highly reactive and pyrophoric; reacts violently with water and protic solvents.[7] Ensures complete reduction of acids/esters but can lead to over-reduction of other functional groups. |
| Diisobutylaluminum Hydride (DIBAL-H) | Esters, Nitriles | Anhydrous Toluene, THF, DCM | Can selectively reduce esters to aldehydes at low temperatures (-78 °C), but will produce the alcohol at room temperature or with excess equivalents.[5][8] Requires careful temperature control. |
Question 3: My reduction of the aldehyde is sluggish or incomplete. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Use freshly opened or properly stored NaBH₄.
-
Insufficient Equivalents: While the stoichiometry is 1:4 (NaBH₄:aldehyde), a molar excess (e.g., 1.5 to 2 equivalents of hydride) is often used in practice to ensure the reaction goes to completion.[9]
-
Low Temperature: While initial cooling (0 °C) is often recommended to control the initial exotherm, the reaction may need to be warmed to room temperature to proceed to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.[9]
-
pH of the Medium: The stability and reactivity of NaBH₄ are pH-dependent. Extremely acidic conditions will rapidly decompose the reagent.
Section 2: Troubleshooting Guide for Side Reactions and Byproducts
Byproduct formation is a common challenge. The unique electronic properties of the methoxy and trifluoromethyl substituents can lead to specific side reactions.
Question 4: I see an unexpected spot on my TLC analysis that is more non-polar than my product. What could it be?
An unexpected non-polar spot could be a benzyl ether. If using an alcohol (ROH) as the solvent, acidic conditions during work-up could catalyze the formation of a benzyl ether (Ar-CH₂-OR). While less common under standard reductive work-ups, it's a possibility. More likely, it could be an impurity from the starting material. Always check the purity of your starting aldehyde before the reaction.
Question 5: My mass spectrometry results suggest a byproduct where the trifluoromethyl (-CF₃) group has been reduced. Is this possible?
While the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly stable, its reduction is not impossible under certain conditions.[2][10] A patent for a similar synthesis specifically notes the production of a byproduct resulting from the reduction of the trifluoromethyl group.[8] This side reaction is more likely with very powerful reducing systems or the presence of certain catalytic metals. If you suspect this is occurring, consider using a milder reducing agent like NaBH₄.
Question 6: I am isolating a carboxylic acid byproduct along with my desired alcohol. What is causing this?
The formation of 3-methoxy-4-(trifluoromethyl)benzoic acid alongside the alcohol points to a Cannizzaro reaction . This disproportionation reaction can occur if the starting aldehyde is subjected to strong basic conditions (e.g., residual base from a previous step or a strongly basic work-up). Since the aldehyde lacks α-hydrogens, one molecule is reduced to the alcohol (your desired product) while another is oxidized to the carboxylic acid. To avoid this, ensure the reaction and work-up conditions are not strongly basic.
Question 7: Could the methoxy group be cleaved during the synthesis?
Demethylation of the methoxy group is a potential side reaction, but it typically requires harsh acidic conditions (e.g., strong Lewis acids or protonic acids like HBr).[11] Standard work-up procedures for reductions (e.g., using dilute HCl) are generally not severe enough to cause significant cleavage. However, if your work-up involves prolonged heating with strong acid, this could become a concern.
Visual Workflow and Troubleshooting
To aid in experimental design and problem-solving, the following diagrams illustrate the general synthetic workflow and a troubleshooting logic tree.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for common synthesis issues.
Appendix: Experimental Protocols
Protocol 1: Synthesis via Sodium Borohydride Reduction
This protocol is adapted from general procedures for the reduction of substituted benzaldehydes.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Be mindful of gas evolution (hydrogen).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.
-
Acidification & Work-up: Acidify the mixture to pH ~5-6 with 1M HCl. This will hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Column: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a column of appropriate size.
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the product.
-
Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
optimizing reaction conditions for the etherification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the etherification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific etherification reaction. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the etherification of this compound, a substrate with both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the etherification of this particular benzyl alcohol can stem from several factors related to its electronic properties and the chosen reaction conditions.
-
Incomplete Deprotonation: The acidity of the benzylic proton is influenced by the substituents on the aromatic ring. While the trifluoromethyl group increases acidity, the methoxy group has an opposing effect. Incomplete deprotonation of the alcohol to form the more nucleophilic alkoxide is a common reason for low conversion.
-
Solution: Ensure you are using a sufficiently strong base to completely deprotonate the alcohol. For Williamson ether synthesis, sodium hydride (NaH) or potassium hydride (KH) are effective choices as they irreversibly deprotonate the alcohol.[1][2] The byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[1] For less activated alcohols, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) might be necessary.[2]
-
-
Side Reactions: The primary competing reaction is often elimination, especially if you are using a secondary or tertiary alkyl halide as the electrophile.[1][2][3]
-
Suboptimal Reaction Time and Temperature: Etherification reactions, particularly the Williamson ether synthesis, can require extended reaction times to reach completion, sometimes ranging from 1 to 8 hours at temperatures between 50 to 100 °C.[3]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Q2: I am observing significant formation of an unknown byproduct. How can I identify and minimize it?
A2: Byproduct formation is a common challenge. The structure of your starting material and reagents will dictate the likely side products.
-
Elimination Products: As mentioned, if you are using a sterically hindered alkyl halide, E2 elimination can compete with the desired SN2 reaction, leading to the formation of an alkene.[2]
-
Identification: Alkene byproducts can often be identified by 1H NMR spectroscopy by the appearance of vinylic proton signals.
-
Minimization: Use a primary alkyl halide whenever possible.[4][5] If a secondary halide is necessary, using a less hindered base and a polar aprotic solvent can sometimes favor substitution over elimination.
-
-
Oxidation of the Benzyl Alcohol: Benzyl alcohols can be susceptible to oxidation to the corresponding benzaldehyde, especially if there are oxidizing agents present or if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Identification: The formation of an aldehyde can be confirmed by the appearance of a characteristic peak around 9-10 ppm in the 1H NMR spectrum and a carbonyl stretch in the IR spectrum.
-
Minimization: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
-
-
C-Alkylation vs. O-Alkylation: While less common for benzyl alcohols compared to phenols, C-alkylation on the aromatic ring can sometimes occur, particularly with strong bases and certain solvent systems.[2][3]
-
Identification: This can be challenging to identify without detailed spectroscopic analysis (2D NMR).
-
Minimization: This is generally less of a concern for this specific substrate, but using conditions known to favor O-alkylation (e.g., polar aprotic solvents) is always a good practice.
-
Q3: The purification of my final ether product is difficult. What strategies can I use?
A3: Purification challenges often arise from unreacted starting materials or byproducts with similar polarities to the desired ether.
-
Unreacted Benzyl Alcohol: Due to the similar polarities, separating the starting alcohol from the product ether can be difficult.
-
Solution: Drive the reaction to completion by using a slight excess of the alkylating agent and ensuring complete deprotonation. A post-reaction aqueous wash with a dilute base (e.g., 1M NaOH) can help remove some of the unreacted alcohol.
-
-
Byproducts from the Mitsunobu Reaction: If you are using the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts that can complicate purification.[6][7]
-
Solution: Several strategies exist to remove these byproducts. Precipitation of triphenylphosphine oxide from a nonpolar solvent (like diethyl ether or hexanes) is a common method. Alternatively, chromatography on silica gel is usually effective. Newer protocols have also been developed to simplify the removal of these side products.[6][7]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for the etherification of this compound?
A1: The "best" method depends on the specific alkyl group you wish to introduce.
-
For simple primary alkyl groups (e.g., methyl, ethyl, propyl): The Williamson Ether Synthesis is the most straightforward and widely used method.[3] It involves deprotonating the alcohol with a strong base followed by reaction with a primary alkyl halide.[2][3]
-
For secondary or sterically hindered alkyl groups, or for sensitive substrates: The Mitsunobu Reaction is an excellent alternative.[6][7][8] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon (if applicable) and is generally very mild.[6][7] It uses triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Acid-Catalyzed Etherification: While possible, acid-catalyzed methods can be problematic for this substrate due to the electron-withdrawing trifluoromethyl group, which can destabilize any potential carbocation intermediate. This can lead to competing side reactions. However, for the formation of symmetrical ethers from two molecules of the benzyl alcohol, iron(III) chloride has been shown to be an effective catalyst.[9][10]
Q2: How do the electronic effects of the methoxy and trifluoromethyl groups influence the reaction?
A2: The two substituents have opposing electronic effects that influence the reactivity of the benzyl alcohol.
-
-OCH3 (Methoxy) Group: This is an electron-donating group through resonance, which increases the electron density on the aromatic ring and can help stabilize a positive charge.
-
-CF3 (Trifluoromethyl) Group: This is a very strong electron-withdrawing group through induction, which decreases the electron density on the aromatic ring and destabilizes a positive charge.
For the Williamson ether synthesis , the primary effect is on the acidity of the alcohol. The electron-withdrawing -CF3 group increases the acidity of the benzylic proton, making it easier to deprotonate compared to an unsubstituted benzyl alcohol. The -OCH3 group has a slight counteracting effect.
For reactions that may proceed through a carbocation-like intermediate (such as some acid-catalyzed methods), the strong destabilizing effect of the -CF3 group would significantly hinder the reaction.
Q3: What are the key safety precautions I should take?
A3: Standard laboratory safety practices are essential. Additionally, consider the specific hazards of the reagents used.
-
Strong Bases: Sodium hydride and potassium hydride are highly reactive and flammable solids that react violently with water. Handle them in a fume hood under an inert atmosphere.
-
Alkylating Agents: Many alkyl halides are toxic and potential carcinogens. Always handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Propargyl bromide, for instance, is a particularly unhealthy chemical.[11]
-
Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) is a potential explosive and should be handled with care.
III. Experimental Protocols and Data
Protocol 1: Williamson Ether Synthesis of a Primary Alkyl Ether
This protocol describes a general procedure for the synthesis of a primary alkyl ether of this compound.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[12]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be required.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
This protocol is suitable for the etherification with a more sterically hindered alcohol or when milder conditions are required.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise over 15-30 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Data Summary: Comparison of Etherification Methods
| Method | Typical Electrophile/Reagent | Advantages | Disadvantages | Key Reference(s) |
| Williamson Ether Synthesis | Primary Alkyl Halide | Cost-effective, straightforward, widely applicable.[3] | Requires a strong base, potential for elimination side reactions with secondary/tertiary halides.[2][3] | [1][2][3] |
| Mitsunobu Reaction | Another Alcohol | Mild conditions, good for sterically hindered alcohols, proceeds with inversion of stereochemistry.[6][7][8] | Stoichiometric byproducts can complicate purification, reagents are more expensive.[6][7] | [6][7][8] |
| Acid-Catalyzed Dehydration | Another molecule of the same alcohol | Good for symmetrical ethers. | Not generally suitable for unsymmetrical ethers, can lead to side reactions with sensitive substrates.[9] | [9][10] |
IV. Visualizations
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
Logical Relationship of Potential Side Reactions
Caption: Factors influencing product distribution.
V. References
-
Wikipedia. Williamson ether synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. Mitsunobu Reaction. --INVALID-LINK--
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.
-
Wikipedia. Mitsunobu reaction. --INVALID-LINK--
-
ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction.... --INVALID-LINK--
-
PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. --INVALID-LINK--
-
Publications of the IAS Fellows. Oxidation of benzyl alcohol under a synergism of phase transfer catalysis and heteropolyacids. --INVALID-LINK--
-
PTC Organics, Inc. PTC Etherification of Tertiary Alcohol. --INVALID-LINK--
-
Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--
-
J&K Scientific LLC. Williamson Ether Synthesis. --INVALID-LINK--
-
National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. --INVALID-LINK--
-
YouTube. synthesis & cleavage of benzyl ethers. --INVALID-LINK--
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. --INVALID-LINK--
-
National Institutes of Health. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. --INVALID-LINK--
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. --INVALID-LINK--
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. --INVALID-LINK--
-
Khan Academy. Williamson ether synthesis (video). --INVALID-LINK--
-
National Institutes of Health. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. --INVALID-LINK--
-
Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. --INVALID-LINK--
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. --INVALID-LINK--
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. --INVALID-LINK--
-
Google Patents. Method for purifying benzyl alcohol. --INVALID-LINK--
-
Reddit. Help finiding procedure for williamson ether synthesis.... --INVALID-LINK--
-
ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. organic-synthesis.com [organic-synthesis.com]
troubleshooting guide for the analysis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Technical Support Center: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for this compound (CAS No. 276861-64-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis, purification, and analysis of this valuable fluorinated intermediate.
Compound Overview
This compound is a substituted aromatic alcohol frequently used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a versatile synthon. However, these same features can present specific analytical and handling challenges.
Table 1: Chemical & Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 276861-64-4 | iChemical[1] |
| Molecular Formula | C₉H₉F₃O₂ | ChemTik[2] |
| Molecular Weight | 206.16 g/mol | ChemTik[2] |
| Appearance | Varies; often a solid or oil | - |
| Stability | Stable under normal conditions; susceptible to oxidation | General Chemical Knowledge[3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the causative explanation and a validated protocol for resolution.
Category 1: Synthesis & Purification
Question 1: My reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) is incomplete or shows low yield. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically points to reagent quality, reaction conditions, or workup procedure.
-
Causality:
-
Reagent Inactivity: Sodium borohydride is susceptible to hydrolysis from atmospheric moisture, leading to reduced activity.
-
Insufficient Reductant: The stoichiometry may be insufficient to drive the reaction to completion, especially if some of the NaBH₄ has degraded.
-
Solvent Effects: While methanol or ethanol are standard, the presence of water can accelerate NaBH₄ decomposition.
-
Improper Workup: Residual borate salts can complicate purification and artificially lower the isolated yield.
-
-
Troubleshooting Protocol:
-
Verify Reagents: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. Ensure your starting aldehyde is pure.
-
Optimize Stoichiometry: Increase the molar equivalents of NaBH₄ from a typical 1.1-1.5 eq. to 2.0 eq. to ensure complete conversion.
-
Control Temperature: Add the NaBH₄ portion-wise to a solution of the aldehyde in methanol at 0 °C to control the initial exothermic reaction. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[5]
-
Monitor Progress: Track the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Effective Quench & Workup: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M HCl at 0 °C until the pH is ~6-7. This also hydrolyzes the borate esters. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]
-
Question 2: After column chromatography, my purified alcohol still contains a persistent impurity. How can I improve the purification?
Answer: The identity of the impurity dictates the optimal purification strategy. The most common impurities are the starting aldehyde (less polar) or the corresponding carboxylic acid (more polar) from over-oxidation.
-
Causality:
-
Co-elution: The polarity of the alcohol and the aldehyde can be very similar, leading to poor separation on silica gel if the eluent system is not optimized.
-
Oxidation: The benzyl alcohol can oxidize on silica gel if the column is run too slowly or if exposed to air and light for extended periods.[6]
-
-
Purification Workflow: The following diagram outlines a decision-making process for effective purification.
Caption: Decision tree for purifying this compound.
Category 2: Chromatographic Analysis (GC & HPLC)
Question 3: My Gas Chromatography (GC) analysis shows a broad, tailing peak for the alcohol. How can I obtain a sharp, symmetrical peak?
Answer: Peak tailing for alcohols in GC is a classic problem caused by secondary interactions between the polar hydroxyl group and active sites within the GC system.[6][7]
-
Causality:
-
Active Sites: Free silanol (-Si-OH) groups in the injector liner, on the column stationary phase, or on glass wool can form hydrogen bonds with your analyte, delaying its elution and causing tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Improper Temperature: A sub-optimal oven temperature program can fail to properly focus the analyte band at the head of the column.
-
-
Troubleshooting Protocol:
-
Injector Maintenance: Replace the injector liner with a new, deactivated (silanized) one. This is often the primary source of active sites.
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[6]
-
Method Optimization:
-
Derivatization (Highly Recommended): Convert the alcohol to a non-polar silyl ether before injection. This eliminates the hydrogen-bonding capability of the -OH group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Protocol: In a GC vial, dissolve ~1 mg of your sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane). Add 100 µL of BSTFA. Cap the vial and heat at 60 °C for 15 minutes. Cool to room temperature before injection.
-
-
Table 2: Typical GC-MS Starting Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column suitable for a wide range of analytes.[8] |
| Injector Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert and provides good efficiency. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 2 min) | Separates the analyte from common solvents and potential impurities. |
| Detector | FID or MS (Scan m/z 40-400) | FID for quantification, MS for identification. |
Question 4: I see multiple unexpected peaks in my High-Performance Liquid Chromatography (HPLC) analysis. How can I identify them?
Answer: Unexpected peaks can arise from synthesis byproducts, degradation products, or external contamination. A systematic approach is required for identification.
-
Causality:
-
Synthesis Byproducts: Unreacted 3-methoxy-4-(trifluoromethyl)benzaldehyde is a common impurity.
-
Degradation: Benzyl alcohols can oxidize to the corresponding aldehyde and then to benzoic acid, especially if the sample has been stored improperly.[6][7]
-
Contamination: Solvents, vials, or handling can introduce contaminants like plasticizers.[7]
-
-
Identification Workflow:
Caption: Systematic workflow for identifying unknown peaks in HPLC analysis.
Category 3: Spectroscopic Analysis (NMR & MS)
Question 5: The integration of my ¹H NMR spectrum seems incorrect, and I can't definitively assign the hydroxyl (-OH) proton. What should I do?
Answer: The hydroxyl proton signal can be tricky; it is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature. Furthermore, it can exchange with residual water in the NMR solvent.
-
Causality:
-
Proton Exchange: The acidic -OH proton can exchange with deuterons from the solvent (if protic) or with trace H₂O, leading to peak broadening or even disappearance.
-
Impurity Signals: Residual solvents (e.g., ethyl acetate, dichloromethane) or water can interfere with accurate integration.
-
-
Troubleshooting Protocol:
-
Focus on Stable Signals: First, integrate the well-defined benzylic (-CH₂) singlet and the aromatic protons. The ratio between the total integration of the aromatic region and the benzylic CH₂ should be 3:2. If this ratio is correct, your compound is likely pure.
-
Perform a D₂O Shake: To confirm the -OH peak, acquire a spectrum, then add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.
-
Dry Your Sample: If quantitative analysis is critical, ensure your sample is free of residual solvent and water by drying it under high vacuum before preparing the NMR sample. Use a high-purity deuterated solvent.
-
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (3H) | ~7.0 - 7.5 | Multiplet (m) | 3H |
| Benzylic (-CH₂) | ~4.7 | Singlet (s) | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| Hydroxyl (-OH) | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) | 1H |
Question 6: My Electron Ionization Mass Spectrum (EI-MS) does not show a clear molecular ion (M⁺) peak at m/z 206. Is my sample incorrect?
Answer: Not necessarily. It is very common for benzyl alcohols to not show a strong molecular ion peak in EI-MS due to the high energy of the ionization technique, which causes facile fragmentation.[9]
-
Causality:
-
Facile Fragmentation: The M⁺ peak is often weak or absent. The most common initial fragmentation pathways for benzyl alcohols are the loss of water (M-18) and the loss of a hydroxyl radical (M-17).
-
Alpha Cleavage: Cleavage of the C-C bond next to the oxygen is also common.
-
-
What to Look For:
-
M-18 Peak (m/z 188): Look for a peak corresponding to the loss of H₂O. This is often a significant peak for alcohols.
-
M-17 Peak (m/z 189): Look for a peak corresponding to the loss of •OH.
-
Benzylic Cation (m/z 175): Look for a fragment corresponding to the loss of the •CH₂OH group.
-
If available, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion or a protonated molecule [M+H]⁺.
-
References
- 1. This compound, CAS No. 276861-64-4 - iChemical [ichemical.com]
- 2. ChemTik Products [chemtik.com]
- 3. fishersci.at [fishersci.at]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Crystallization of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for the crystallization of 3-methoxy-4-(trifluoromethyl)benzyl alcohol (CAS No. 276861-64-4). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystals of this compound. As a molecule featuring a unique combination of functional groups, its crystallization behavior can be complex. This document provides in-depth troubleshooting advice and detailed protocols grounded in crystallographic principles and practical experience.
Section 1: Understanding the Molecule - The Root of the Challenge
The difficulty in crystallizing this compound stems from the competing intermolecular forces dictated by its structure. The interplay between the hydrogen-bonding alcohol group, the polar methoxy group, and the bulky, highly electronegative trifluoromethyl group creates a complex energetic landscape for crystal lattice formation.
-
Hydrogen Bonding: The primary hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, which typically drives the formation of ordered crystalline networks.[1]
-
Dipole-Dipole Interactions: The methoxy (-OCH3) group can alter crystal packing through dipole interactions and by influencing molecular planarity.[2][3]
-
The Trifluoromethyl (-CF3) Group: This group is a significant factor. Its high electronegativity and lipophilicity dramatically influence the molecule's properties.[4][5] Crucially, the -CF3 group has a low rotational energy barrier, which can lead to conformational disorder within the crystal lattice, frustrating the formation of well-ordered, single crystals.[6]
This guide will help you navigate these competing factors to achieve successful crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 276861-64-4 | [7] |
| Molecular Formula | C₉H₉F₃O₂ | [7] |
| Molecular Weight | 206.16 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity | ≥ 97% | [7] |
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common issues encountered during the crystallization of this compound. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for crystallization experiments.
Q1: My compound is not crystallizing at all, even after cooling. What should I do?
Answer: This indicates that your solution is not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature.[8] The goal is to gently push the concentration past this limit to encourage crystal formation.
Possible Causes & Solutions:
-
Too Much Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling.
-
Solution A (Evaporation): Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution's surface. Be cautious, as rapid evaporation can lead to poor crystal quality.[8]
-
Solution B (Concentration): Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystallization requires an initial "seed" or surface for crystals to begin growing. Spontaneous nucleation can be difficult.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[8]
-
Solution B (Seed Crystals): If you have a previous batch of the solid, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth. This is the most effective method for inducing crystallization.[8]
-
Q2: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute. Given that impurities often depress the melting point, this is a common issue.
Causality for this Molecule: The lipophilic -CF3 group can increase the compound's solubility in many organic solvents, potentially lowering the temperature at which the solid form is stable and making it more prone to oiling out, especially if cooled too quickly.
Solutions:
-
Re-dissolve and Dilute: Warm the mixture until the oil completely redissolves. Add a small amount of additional solvent (10-20% volume increase) to lower the saturation point. Then, allow the solution to cool much more slowly.[8]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution is heated to a less extreme temperature, and crystallization can be attempted from a lower starting temperature.
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very slow cooling rate (e.g., over several hours or overnight). Slow cooling gives molecules more time to orient correctly into a crystal lattice.
Q3: I managed to get a solid, but it's a fine powder or a mass of tiny needles. How can I grow larger, higher-quality crystals?
Answer: The formation of powder or very fine needles indicates that the rate of nucleation (the formation of new crystal seeds) is far exceeding the rate of crystal growth. This happens when the solution becomes highly supersaturated very quickly.
Causality for this Molecule: The conformational flexibility of the -CF3 group and the potential for multiple competing intermolecular interactions can favor rapid precipitation into a disordered or microcrystalline solid if conditions are not optimal.[6]
Solutions:
-
Decrease the Level of Supersaturation: The most effective way to promote growth over nucleation is to work with a less supersaturated solution.
-
Use More Solvent: Start with a more dilute solution (e.g., use 10-20% more solvent than the minimum required for dissolution when hot).
-
Slow the Cooling Process: As mentioned previously, very slow cooling is critical. This maintains a state of low supersaturation for a longer period, favoring the slow addition of molecules to existing crystal faces rather than the chaotic formation of new nuclei.
-
-
Change the Solvent System: The choice of solvent is the most critical factor in crystallization.[1] A different solvent can alter the solubility curve and change the dominant intermolecular interactions, directly affecting crystal habit.
-
Try an Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble, until the solution becomes faintly cloudy (turbid). Warming the solution slightly to clarify it and then allowing it to cool slowly can yield excellent crystals. See Protocol 3 for a detailed method.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[1]
-
Section 3: Advanced Concepts - Understanding Intermolecular Forces
Achieving high-quality crystals of this molecule requires controlling the forces that govern its self-assembly.
Caption: Key intermolecular forces influencing crystallization.
The key is to find a solvent system that modulates these interactions favorably. For example, a protic solvent like isopropanol may compete for hydrogen bonding sites, potentially disrupting the desired crystal packing. Conversely, a non-polar solvent like toluene might favor π-π stacking but could lead to oiling out due to high solubility. A mixture of solvents often provides the necessary balance.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system for crystallization. An ideal single solvent will dissolve the compound when hot but not when cold.[9]
Materials:
-
This compound (~10-20 mg per test)
-
Small test tubes or vials
-
Selection of solvents (see Table 2)
-
Hot plate or sand bath
-
Ice bath
Procedure:
-
Place ~15 mg of your compound into a test tube.
-
Add a solvent dropwise at room temperature, vortexing after each drop, until the solid dissolves. Note the approximate volume. If it dissolves in <0.5 mL, the compound is likely too soluble in that solvent for single-solvent crystallization. Reject this solvent.[9]
-
If the compound is not soluble at room temperature, heat the mixture gently. Continue adding the solvent dropwise until the solid fully dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the outcome:
-
Ideal: Abundant, crystalline precipitate forms. This is a good candidate solvent.
-
No Precipitate: Too soluble.
-
Oily Precipitate: Prone to oiling out. May work with very slow cooling or as part of a solvent pair.
-
Poor Solubility Even When Hot: Reject this solvent.
-
Table 2: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Comments on Potential Suitability |
| Non-Polar | Toluene, Heptane, Cyclohexane | May favor π-stacking. Heptane/Cyclohexane are good anti-solvents. High risk of oiling out with Toluene alone. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | Good balance of polarity. Often used in solvent/anti-solvent pairs (e.g., Ethyl Acetate/Heptane).[10] |
| Polar Protic | Isopropanol, Ethanol, Methanol | Can compete with the molecule's -OH for H-bonding. May be too effective as solvents, leading to low yields. |
Protocol 2: Controlled Cooling Crystallization
Objective: To grow large, high-quality crystals from a single solvent identified in Protocol 1.
Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture with stirring until the solid just dissolves.
-
Add a small excess of solvent (~5-10% of the total volume) to ensure the solution is not saturated at the boiling point.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. For very slow cooling, place the flask in an insulated container.
-
Once at room temperature, if crystallization is extensive, proceed to filtration. If not, move the flask to a refrigerator or ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Protocol 3: Anti-Solvent Addition Crystallization
Objective: To induce crystallization by decreasing solubility in a controlled manner.
Procedure:
-
Dissolve the compound in the minimum amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature.
-
Slowly add a "poor" anti-solvent (e.g., Heptane) dropwise with stirring.
-
Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of saturation.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cover the flask and leave it undisturbed. Crystals should form slowly over several hours to days. Alternatively, place the flask in a refrigerator to expedite the process, though this may result in smaller crystals.
References
- 1. unifr.ch [unifr.ch]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Accurate Quantification of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for the method refinement and accurate quantification of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods. Our focus is on the principles of scientific integrity, ensuring that every protocol is a self-validating system grounded in authoritative references.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and execution of analytical methods for this compound.
Q1: What is the best initial chromatographic technique for quantifying this compound?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and available equipment.
-
HPLC is generally the preferred starting point, especially for samples in complex biological matrices or pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) with a C18 column is a robust choice. Detection can be achieved with a UV detector (around 254 nm) for simpler matrices or a mass spectrometer (MS) for higher sensitivity and selectivity in complex samples.[1][2][3]
-
GC is also a viable option, particularly for volatile impurities or when derivatization is employed to improve volatility and detection.[4][5][6] A flame ionization detector (FID) provides good sensitivity, while a mass spectrometer (MS) offers superior identification capabilities.[4][7]
Q2: My HPLC peaks for this compound are tailing. What are the likely causes and solutions?
A2: Peak tailing in RP-HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[8] For an aromatic alcohol like this, interactions with active silanol groups on the silica backbone of the column are a primary suspect.
-
Cause: Free silanol groups on the silica surface can interact with the hydroxyl group of the alcohol, causing tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[8]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically bonded to reduce their activity.
-
Increase Buffer Concentration: A higher buffer concentration can help to shield the analyte from the silanol groups.[8]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[9]
-
Q3: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A3: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[10][11][12]
-
Cause: Endogenous or exogenous compounds in the biological sample can suppress or enhance the ionization efficiency of this compound.[13]
-
Solutions:
-
Improved Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analyte from the matrix components causing the interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[12]
-
Q4: How should I assess the stability of this compound in my samples and solutions?
A4: Stability is a critical parameter in method validation. Benzyl alcohols can be susceptible to oxidation, especially with exposure to air and light.[14][15][16]
-
Assessment: Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of a typical sample preparation workflow.
-
Long-Term Stability: Determine stability at the intended storage temperature over an extended period.
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock solutions.
-
-
Recommendations:
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during method development and execution.
HPLC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition.[9] 2. Column temperature fluctuations. 3. Pump malfunction (imprecise flow rate).[8] 4. Column degradation. | 1. Ensure mobile phase is well-mixed and degassed. 2. Use a column oven for stable temperature control. 3. Check pump seals and perform flow rate calibration. 4. Flush the column or replace if necessary. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).[17] 2. Particulate matter from unfiltered samples. 3. Buffer precipitation in the mobile phase. | 1. Systematically disconnect components to isolate the blockage. Back-flush the column if appropriate. 2. Always filter samples through a 0.22 µm or 0.45 µm filter. 3. Ensure buffer is fully dissolved and miscible with the organic solvent. |
| Ghost Peaks | 1. Late eluting compounds from a previous injection. 2. Contamination in the mobile phase or injector. 3. Sample carryover. | 1. Increase the run time or implement a gradient flush at the end of each run. 2. Use fresh, high-purity solvents and clean the injector port. 3. Optimize the needle wash procedure. |
GC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Broad or Tailing Peaks | 1. Active sites in the GC inlet liner or column.[14] 2. Sample degradation at high temperatures. 3. Inappropriate carrier gas flow rate. | 1. Use a deactivated liner and condition the column. 2. Lower the inlet temperature. Consider derivatization to increase thermal stability. 3. Optimize the carrier gas flow rate. |
| Poor Sensitivity | 1. Leaks in the system. 2. Sample adsorption in the inlet or column. 3. Incorrect split ratio. | 1. Perform a leak check of the GC system. 2. Use a deactivated liner and column. 3. Decrease the split ratio or use splitless injection for trace analysis. |
| Baseline Noise or Drift | 1. Column bleed at high temperatures. 2. Contaminated carrier gas or gas lines. 3. Detector contamination. | 1. Use a low-bleed column and operate within its recommended temperature range. 2. Use high-purity carrier gas and install gas purifiers. 3. Clean the detector according to the manufacturer's instructions. |
Part 3: Experimental Protocols & Workflows
These protocols are intended as starting points for method development and must be validated for your specific application according to ICH Q2(R1) or FDA guidelines.[18][19][20][21][22][23]
Workflow for Analytical Method Development
Caption: Workflow for analytical method development.
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %B 0 30 10 70 12 70 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
-
Instrumentation: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethyl acetate.
Method Validation Workflow
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[24]
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. eijppr.com [eijppr.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. | Semantic Scholar [semanticscholar.org]
- 17. aelabgroup.com [aelabgroup.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. moh.gov.bw [moh.gov.bw]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 23. fda.gov [fda.gov]
- 24. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the poor solubility of 3-methoxy-4-(trifluoromethyl)benzyl alcohol in various reaction media. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve desired reaction outcomes.
Introduction: Understanding the Solubility Profile
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a methoxy group and a trifluoromethyl group on the benzene ring, imparts unique electronic properties. However, the presence of the trifluoromethyl group can significantly reduce its solubility in common organic solvents, posing a challenge for its use in chemical reactions. This guide will explore the underlying reasons for this poor solubility and provide practical strategies to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (hydroxyl and methoxy groups) and non-polar (the aromatic ring with a trifluoromethyl group) characteristics. The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole, but the overall molecule has a significant non-polar surface area. This dual nature can lead to poor solvation in either purely polar or purely non-polar solvents. Many common solvents may not effectively solvate both the polar and non-polar regions of the molecule simultaneously, resulting in limited solubility.
Q2: What are the initial steps to consider when selecting a solvent for a reaction involving this compound?
A2: A systematic approach to solvent screening is crucial. Start by considering the polarity of your reactants and the intended reaction mechanism. For this compound, a good starting point is to test a range of solvents with varying polarities.
Recommended Initial Solvent Screening:
-
Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Protic Polar Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Non-polar Solvents: Toluene, Hexanes.
It is advisable to perform small-scale solubility tests at the intended reaction temperature before committing to a large-scale reaction.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, increasing the temperature generally increases the solubility of solid solutes in liquid solvents.[1][2] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[1]
Practical Considerations:
-
Reaction Compatibility: Ensure that the increased temperature does not negatively impact the stability of your reactants, reagents, or the desired product.
-
Solvent Boiling Point: The chosen reaction temperature should be safely below the boiling point of the solvent.
-
Safety: Higher temperatures can increase reaction rates, potentially leading to exothermic events. Proceed with caution and appropriate monitoring.
For many organic reactions, a moderate increase in temperature (e.g., to 50-80 °C) can significantly improve the solubility of aromatic alcohols like this compound.[3][4]
Q4: What are co-solvents, and how can they be used to address solubility issues?
A4: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5] Co-solvents work by modifying the overall polarity of the solvent system, creating a more favorable environment for the solute to dissolve.[6]
Common Co-solvent Strategies:
-
Polar Aprotic in Non-polar: Adding a small amount of a polar aprotic solvent like THF or DMF to a non-polar solvent such as toluene can create a microenvironment that better solvates the polar groups of the benzyl alcohol.
-
Alcohol in Aprotic: Using a small percentage of an alcohol like ethanol or isopropanol in an aprotic solvent can also enhance solubility through hydrogen bonding interactions.
The optimal ratio of co-solvents needs to be determined experimentally. A good starting point is to test mixtures ranging from 5% to 20% of the co-solvent by volume.
Troubleshooting Guide: Practical Solutions for Poor Solubility
This section provides a structured approach to troubleshooting poor solubility during your experiments.
Issue 1: The compound does not fully dissolve at the start of the reaction.
This is a common observation and can significantly impact reaction kinetics and yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial insolubility.
Issue 2: The reaction is sluggish or incomplete despite the compound eventually dissolving.
Even if the compound dissolves over time, poor initial solubility can lead to low effective concentrations of the reactant, slowing down the reaction.
Advanced Strategies:
1. Sonication
Ultrasound can be used to provide mechanical energy to the system, which can help to break up solid particles and promote dissolution. This is a non-invasive method that can be applied at the beginning of the reaction.
2. Phase-Transfer Catalysis (PTC)
If your reaction involves an aqueous phase and an organic phase where this compound resides, a phase-transfer catalyst can be highly effective.[7] PTCs are agents that facilitate the transfer of a reactant from one phase to another where the reaction occurs.[7][8]
How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with a reactant in the aqueous phase. This ion pair is soluble in the organic phase, allowing it to react with the benzyl alcohol.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat® 336 (tricaprylylmethylammonium chloride)
Experimental Protocol for PTC Screening:
-
Setup: In a round-bottom flask, combine the organic solvent, this compound, and any other organic-soluble reactants.
-
Aqueous Phase: In a separate vessel, dissolve the water-soluble reactant(s) in water or a suitable buffer.
-
Catalyst Addition: Add the phase-transfer catalyst (typically 1-10 mol%) to the organic phase.
-
Combine and React: Add the aqueous phase to the organic phase and begin vigorous stirring to ensure adequate mixing between the phases. Proceed with the reaction at the desired temperature.
Data Presentation: Solvent and Co-Solvent Screening Guide
The following table provides a starting point for your solvent and co-solvent screening experiments. The "Predicted Solubility" is a qualitative assessment based on general principles of organic chemistry.
| Primary Solvent | Co-Solvent (10% v/v) | Predicted Solubility | Notes |
| Toluene | None | Low | A non-polar solvent, may struggle to solvate the polar groups. |
| Toluene | Tetrahydrofuran (THF) | Moderate | THF can help to solvate the polar functionalities. |
| Dichloromethane (DCM) | None | Moderate | A versatile solvent with intermediate polarity. |
| Acetonitrile (MeCN) | None | Moderate to High | A polar aprotic solvent that can be effective for many reactions. |
| Dimethylformamide (DMF) | None | High | A highly polar aprotic solvent, often an excellent choice for poorly soluble compounds.[9] |
| Ethanol | None | Moderate | A polar protic solvent, solubility may be temperature-dependent. |
Visualization of Key Concepts
The Role of a Co-Solvent
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
strategies to minimize impurities in 3-methoxy-4-(trifluoromethyl)benzyl alcohol production
Welcome to the Technical Support Center for the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize impurities and optimize your production process. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the reliability and success of your synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This guide will address common challenges encountered during its synthesis, focusing on the reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid, a primary synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable method is the reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid. This transformation can be achieved using various reducing agents. The choice of reducing agent is critical as it directly impacts the impurity profile of the final product.
Q2: What are the most common impurities I should expect?
The impurity profile can vary based on the synthetic route and reaction conditions. However, when starting from 3-methoxy-4-(trifluoromethyl)benzoic acid, the most common impurities are:
-
3-Methoxy-4-methylbenzyl alcohol: This is a significant byproduct formed from the over-reduction of the trifluoromethyl group to a methyl group.[1]
-
Unreacted 3-methoxy-4-(trifluoromethyl)benzoic acid: Incomplete reaction can lead to the presence of the starting material.
-
3-Methoxy-4-(trifluoromethyl)benzaldehyde: Partial reduction of the carboxylic acid or oxidation of the final product can result in the formation of the corresponding aldehyde.
-
Isomeric Impurities: Depending on the purity of the starting 3-methoxy-4-(trifluoromethyl)benzoic acid, you may encounter isomeric impurities.
Q3: How can I detect these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the starting material, product, and the aldehyde impurity.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation and can help identify and quantify impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Presence of 3-Methoxy-4-methylbenzyl Alcohol Impurity
The formation of 3-methoxy-4-methylbenzyl alcohol is a result of the reduction of the trifluoromethyl group. This is a common side reaction, particularly with strong reducing agents.
Causality: The trifluoromethyl group, while generally stable, can be susceptible to reduction under certain conditions, especially with hydride-based reducing agents. The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring and potentially affect the stability of the trifluoromethyl group.
Troubleshooting Strategies:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Harsh Reducing Agent | Switch to a milder and more selective reducing agent. Diisobutylaluminum hydride (DIBAL-H) has been shown to be effective in reducing the carboxylic acid to the alcohol with minimal reduction of the trifluoromethyl group.[1] | DIBAL-H is a less reactive hydride donor compared to agents like lithium aluminum hydride (LiAlH4), offering better chemoselectivity. |
| High Reaction Temperature | Maintain a lower reaction temperature. For reductions with DIBAL-H, temperatures between 0°C and room temperature are typically recommended. | Higher temperatures can provide the activation energy needed for the undesired reduction of the trifluoromethyl group. |
| Excess Reducing Agent | Use a stoichiometric amount or a slight excess of the reducing agent. Carefully monitor the reaction progress to avoid prolonged exposure to excess reducing agent. | A large excess of a powerful reducing agent increases the likelihood of side reactions, including the reduction of the trifluoromethyl group. |
Experimental Protocol: Selective Reduction using DIBAL-H
-
Dissolve 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Toluene) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent, 2.0-2.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and then an acidic workup with HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Presence of Unreacted Starting Material
Incomplete conversion of the starting benzoic acid is another common issue that can complicate purification.
Causality: Insufficient reducing agent, low reaction temperature, or short reaction times can lead to an incomplete reaction. The solubility of the benzoic acid in the reaction solvent can also play a role.
Troubleshooting Strategies:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent slightly (e.g., from 2.0 to 2.5 eq. of DIBAL-H). | Ensuring a slight excess of the reducing agent can help drive the reaction to completion. |
| Low Reaction Temperature | After the initial low-temperature addition, allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40°C), while monitoring for side product formation. | Increasing the temperature can enhance the reaction rate. |
| Poor Solubility | Choose a solvent in which the starting material is more soluble at the reaction temperature. A co-solvent system may also be beneficial. | Improved solubility ensures that the starting material is readily available to react with the reducing agent. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is no longer detected. | Some reductions may require longer periods to go to completion. |
Issue 3: Formation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde
The presence of the aldehyde impurity can arise from two main pathways: incomplete reduction of the carboxylic acid or over-oxidation of the benzyl alcohol product.
Causality:
-
Incomplete Reduction: Some reducing agents can favor the formation of the aldehyde as an intermediate. If the reaction is not allowed to proceed to completion, the aldehyde may be isolated.
-
Oxidation: this compound can be susceptible to oxidation back to the aldehyde, especially during workup or if exposed to air and light for extended periods.
Troubleshooting Strategies:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reduction | Ensure sufficient equivalents of the reducing agent and adequate reaction time. | This will promote the complete conversion of the intermediate aldehyde to the desired alcohol. |
| Oxidation during Workup | Work up the reaction under an inert atmosphere if possible. Avoid prolonged exposure to air. | Minimizing contact with oxygen will reduce the chances of oxidation. |
| Storage-Related Oxidation | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. | These storage conditions will help to prevent degradation of the product over time. |
Purification Strategies
Effective purification is crucial to obtain high-purity this compound.
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the product is a solid at room temperature.[6]
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent system (e.g., toluene/heptane, ethyl acetate/hexane).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Silica Gel Column Chromatography
For separating mixtures with closely related polarities, such as the desired alcohol from the aldehyde and the over-reduced byproduct, column chromatography is a powerful technique.
General Guidelines for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The optimal mobile phase composition should be determined by TLC analysis.
-
Elution Order: The less polar compounds will elute first. Typically, the over-reduced byproduct (3-methoxy-4-methylbenzyl alcohol) will elute before the desired product, followed by the aldehyde, and finally the more polar starting benzoic acid.
Analytical Methods
HPLC Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used.[2]
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 230 nm).
-
Flow Rate: 1.0 mL/min.
GC-MS Method for Impurity Identification:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometry to identify compounds based on their mass spectra.
Visualizing the Workflow
Caption: Workflow for Synthesis, Analysis, and Troubleshooting.
References
Validation & Comparative
A Comparative Analysis of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol and Other Benzyl Alcohols: A Technical Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the nuanced structural modifications of organic molecules can profoundly influence their biological activity, metabolic stability, and overall efficacy. Substituted benzyl alcohols are pivotal intermediates in the synthesis of a vast array of bioactive compounds. This guide provides an in-depth comparative analysis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol, a molecule of growing interest, with a curated selection of other benzyl alcohols bearing electron-donating and electron-withdrawing substituents. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical data and experimental frameworks necessary to make informed decisions in their synthetic strategies.
We will explore the synthesis, physicochemical properties, and relative reactivity of this compound in juxtaposition with unsubstituted benzyl alcohol, 4-methoxybenzyl alcohol (bearing an electron-donating group), 4-chlorobenzyl alcohol (with a weakly electron-withdrawing group), and 4-nitrobenzyl alcohol (containing a strongly electron-withdrawing group). This comparative approach, grounded in experimental data and mechanistic principles, will illuminate the subtle yet significant impact of substituent effects on the chemical behavior of these versatile building blocks.
Synthesis of Substituted Benzyl Alcohols
The targeted synthesis of benzyl alcohol derivatives is a cornerstone of medicinal chemistry. The following protocols outline the preparation of this compound and the selected comparative benzyl alcohols.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding benzoic acid derivative. This method offers a reliable route to the desired alcohol.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 4-alkoxy-3-trifluoromethylbenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (2.5 eq.) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 2N hydrochloric acid.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[1]
Synthesis of Comparative Benzyl Alcohols
The synthesis of 4-methoxybenzyl alcohol, 4-chlorobenzyl alcohol, and 4-nitrobenzyl alcohol can be readily accomplished by the reduction of their corresponding commercially available benzaldehydes.
Experimental Protocol (General):
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding benzyl alcohol.
Comparative Physicochemical Properties
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) |
| This compound | C₉H₉F₃O₂ | 206.16 | ~14-15 (Estimated) | ~2.5 (Estimated) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 15.40[2] | 1.10[3] |
| 4-Methoxybenzyl Alcohol | C₈H₁₀O₂ | 138.16 | 15.02 (Predicted)[4] | 1.28 (Predicted)[4] |
| 4-Chlorobenzyl Alcohol | C₇H₇ClO | 142.58 | ~15 (Estimated) | 1.96 (Predicted) |
| 4-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | 13.61 (Predicted)[5] | 1.37 (Predicted) |
Comparative Reactivity: Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation and serves as an excellent model reaction to probe the electronic effects of substituents on the aromatic ring. The rate of this reaction is highly sensitive to the electron density at the benzylic carbon.
Experimental Protocol for Comparative Oxidation Kinetics
This protocol allows for the determination of the relative rates of oxidation for the different substituted benzyl alcohols.
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each benzyl alcohol and a suitable oxidizing agent (e.g., pyridinium chlorochromate, PCC) in an appropriate solvent (e.g., dichloromethane).
-
Reaction Initiation: In a temperature-controlled reaction vessel, add the benzyl alcohol solution. Initiate the reaction by adding the oxidizing agent solution.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a small amount of a reducing agent like sodium sulfite).
-
Analysis: Analyze the concentration of the remaining benzyl alcohol or the formed benzaldehyde in each aliquot using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate for each substituted benzyl alcohol.
Understanding Reactivity through Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the influence of meta- and para-substituents on the reactivity of benzene derivatives. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction.
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which stabilize a positive charge that develops in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge in the transition state.
For the oxidation of benzyl alcohols, a negative ρ value is typically observed, indicating that the transition state involves the development of a positive charge at the benzylic carbon. This is consistent with a mechanism involving hydride transfer from the alcohol to the oxidant.
Expected Reactivity Trend:
Based on the electronic properties of the substituents, the expected order of reactivity in the oxidation reaction is:
4-Methoxybenzyl Alcohol > Benzyl Alcohol > 4-Chlorobenzyl Alcohol > this compound > 4-Nitrobenzyl Alcohol
-
4-Methoxybenzyl Alcohol: The methoxy group is a strong electron-donating group (σp = -0.27) through resonance, which stabilizes the electron-deficient transition state, thereby accelerating the reaction.
-
Benzyl Alcohol: This serves as the reference compound (σ = 0).
-
4-Chlorobenzyl Alcohol: The chloro group is a weakly electron-withdrawing group (σp = +0.23) through induction, which destabilizes the transition state and slows down the reaction.
-
This compound: The trifluoromethyl group is a strong electron-withdrawing group (σp ≈ +0.54), and while the methoxy group is electron-donating, its effect is less pronounced from the meta position. The net effect is a significant deactivation towards oxidation compared to benzyl alcohol.
-
4-Nitrobenzyl Alcohol: The nitro group is a very strong electron-withdrawing group (σp = +0.78), which strongly destabilizes the positively charged transition state, leading to a significantly slower reaction rate.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound with other substituted benzyl alcohols. The electronic nature of the substituents on the aromatic ring exerts a profound influence on the physicochemical properties and chemical reactivity of these compounds. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to decrease its reactivity in oxidation reactions compared to benzyl alcohol and its electron-donating counterparts. This understanding, supported by the provided experimental protocols and theoretical framework, empowers researchers to rationally select and utilize these important synthetic intermediates in their drug discovery and development endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Showing Compound 4-Methoxybenzyl alcohol (FDB012554) - FooDB [foodb.ca]
- 3. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are present in compounds targeting a range of therapeutic areas, making its efficient and selective synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. The primary routes to this valuable intermediate involve the reduction of either 3-methoxy-4-(trifluoromethyl)benzoic acid or 3-methoxy-4-(trifluoromethyl)benzaldehyde. The choice of catalyst for these transformations is critical, as it dictates the reaction's efficiency, chemoselectivity, and overall viability on a laboratory or industrial scale. A significant challenge in the synthesis of fluorinated compounds is the potential for defluorination under harsh reductive conditions. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on catalyst efficacy, selectivity, and practical application, supported by experimental data from analogous systems.
Synthetic Pathways to this compound
The synthesis of the target benzyl alcohol can be approached via two primary reductive pathways, each with its own set of catalytic considerations. The choice between these routes often depends on the availability of the starting materials and the desired process parameters.
Caption: Primary synthetic routes to this compound.
Part A: Catalytic Reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid
The direct reduction of the carboxylic acid functionality to a primary alcohol is an atom-economical approach. However, it presents a significant challenge in chemoselectivity, namely, avoiding the reduction of the aromatic ring and the trifluoromethyl group.
Comparative Analysis of Catalytic Systems for Benzoic Acid Reduction
| Catalyst System | Support | Key Features & Mechanistic Insights | Reported Selectivity (Benzyl Alcohol) | Potential Side Reactions |
| Bimetallic Ru-Sn | Al₂O₃ | The addition of Sn to Ru is thought to create oxophilic sites that favor the adsorption of the carboxylic acid via its carbonyl group, thus promoting its reduction over the hydrogenation of the aromatic ring. | High (reported as the sole product in some cases for benzoic acid)[1][2] | Low potential for ring hydrogenation. |
| Bimetallic Pt-Sn | SnO₂ | Similar to Ru-Sn, the tin component is believed to modify the electronic properties of platinum, enhancing the selective activation of the carbonyl group. DFT calculations suggest a switch in the adsorption mode of benzoic acid from the aromatic ring to the carbonyl group on the partially reduced SnO₂ support.[3] | Excellent (97% selectivity at 98% conversion for benzoic acid)[1][3] | Minimal ring hydrogenation. |
| Monometallic Ru | Carbon (C) | Highly active for the hydrogenation of the aromatic ring, often leading to cyclohexanecarboxylic acid as the major product.[1][2] | Low | Ring hydrogenation, hydrogenolysis. |
| Monometallic Rh | Carbon (C) | Similar to Ruthenium, Rhodium is a very active catalyst for arene hydrogenation. | Low | Predominant ring hydrogenation. |
| Raney Nickel (Ni) | - | A highly active hydrogenation catalyst for a wide range of functional groups. Its high activity can lead to a lack of chemoselectivity.[4] | Variable, potentially low | Ring hydrogenation, defluorination, and other over-reductions. |
| Palladium on Carbon (Pd/C) | Carbon (C) | Generally, Pd/C is not the preferred catalyst for the reduction of carboxylic acids to alcohols; it is more effective for the reduction of other functional groups. For benzoic acid, it tends to favor ring hydrogenation to cyclohexanecarboxylic acid.[2] | Low | Ring hydrogenation. |
Expert Insights on Catalyst Selection for Benzoic Acid Reduction
For the selective reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, bimetallic catalysts, particularly those containing tin as a promoter, offer a significant advantage. The synergy between the noble metal (Ru or Pt) and the oxophilic promoter (Sn) is crucial for achieving high chemoselectivity. This is attributed to the creation of active sites that preferentially bind and activate the carbonyl group of the carboxylic acid, while disfavoring the adsorption of the aromatic ring, thus suppressing the undesired ring hydrogenation.
Monometallic catalysts like Ru/C and Rh/C, while highly active, are generally unsuitable for this transformation due to their strong propensity for aromatic ring saturation. Raney Nickel, although a cost-effective and highly active catalyst, poses a significant risk of over-reduction and potential defluorination of the trifluoromethyl group, which is a critical consideration for this specific substrate.[4]
Caption: Proposed mechanism for selective benzoic acid reduction on a bimetallic catalyst.
Experimental Protocol: Reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid using a Bimetallic Catalyst
This protocol is a representative procedure based on literature for analogous transformations. Optimization may be required for the specific substrate.
-
Catalyst Preparation/Pre-treatment:
-
In a hydrogenation vessel, add the bimetallic catalyst (e.g., 5% Ru-Sn/Al₂O₃, 5-10 mol%).
-
If required, pre-reduce the catalyst under a hydrogen stream according to the manufacturer's recommendations.
-
-
Reaction Setup:
-
Add 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable solvent (e.g., 1,4-dioxane or ethanol) to the vessel.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-160 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Wash the catalyst with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Part B: Catalytic Reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde
This two-step approach involves the initial preparation of the benzaldehyde from a suitable precursor, followed by its reduction to the benzyl alcohol. The reduction of an aldehyde to a primary alcohol is generally a high-yielding and selective transformation.
Catalyst of Choice: Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used, robust, and efficient catalyst for the hydrogenation of aldehydes to alcohols.[5] It offers excellent chemoselectivity, leaving the aromatic ring and the trifluoromethyl group intact under mild reaction conditions.
| Catalyst System | Support | Key Features | Typical Yield | Potential Side Reactions |
| Palladium on Carbon (Pd/C) | Carbon | Highly efficient and selective for aldehyde reduction. Readily available and relatively inexpensive. | >95% | Minimal under optimized conditions. Over-reduction to toluene is possible under harsh conditions. |
| Raney Nickel (Ni) | - | Very high activity, but may require careful control of conditions to avoid over-reduction.[4] | High | Potential for over-reduction to toluene. |
Experimental Protocol: Reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde using Pd/C
-
Reaction Setup:
-
To a solution of 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 5-10% Pd/C (1-5 mol% Pd).
-
The reaction can be carried out in a standard hydrogenation apparatus or a flask equipped with a hydrogen balloon.
-
-
Reaction Execution:
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm to a few bars) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound, which is often of high purity. Further purification can be performed if necessary.
-
Conclusion and Recommendations
For the synthesis of this compound, both the direct reduction of the corresponding benzoic acid and the reduction of the benzaldehyde are viable routes.
-
For direct reduction from the benzoic acid , the use of a bimetallic catalyst such as Ru-Sn/Al₂O₃ or Pt/SnO₂ is highly recommended to ensure high chemoselectivity for the desired benzyl alcohol and to prevent undesired side reactions like ring hydrogenation.[1][2][3] This one-step process is more atom-economical.
-
The two-step route via the benzaldehyde offers a more traditional and often highly reliable method. The reduction of the aldehyde using Pd/C under mild conditions is a robust and high-yielding transformation with excellent selectivity.[5] This may be the preferred route if the benzaldehyde is readily available or if issues with selectivity arise in the direct acid reduction.
The choice of the optimal catalyst and route will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available equipment. It is always advisable to perform small-scale optimization experiments to determine the ideal reaction conditions for a given catalytic system.
References
A Comparative Analysis of the Biological Activities of 3-methoxy-4-(trifluoromethyl)benzyl Alcohol and Its Analogs
In the landscape of medicinal chemistry, the benzyl alcohol scaffold serves as a versatile template for the development of novel therapeutic agents. The strategic incorporation of various functional groups can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the biological activities of 3-methoxy-4-(trifluoromethyl)benzyl alcohol and its structural analogs, offering insights for researchers and professionals in drug discovery and development. We will explore the nuances of how substitutions on the phenyl ring dictate the pharmacological profile, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Introduction: The Significance of Substitution
The benzyl alcohol core, while simple, offers a rich canvas for chemical modification. The introduction of a methoxy (-OCH₃) group can enhance lipophilicity and influence metabolic stability, while the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, is known to improve metabolic stability, binding affinity, and cellular membrane permeability.[1] The interplay of these substituents in this compound creates a unique electronic and steric environment, paving the way for diverse biological interactions. This guide will dissect the structure-activity relationships (SAR) by comparing this lead compound with its analogs, providing a rationale for future drug design.
Comparative Biological Activities
The biological potential of substituted benzyl alcohols is vast, with studies highlighting their efficacy in various therapeutic areas. Here, we compare the activities of this compound and its analogs, focusing on key areas of investigation.
Anticancer Activity
The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including benzyl alcohol derivatives.[2][3] The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been associated with enhanced cytotoxic effects in cancer cell lines.
One study synthesized glucopyranosyl-conjugated benzyl derivatives and evaluated their antiproliferative activity against colorectal cancer cells.[2] While not a direct analog, a derivative containing a 4-(trifluoromethyl)benzyl group showed notable activity.[2] Another study on benzaldehydes and benzyl alcohols highlighted that compounds with electron-donating groups like hydroxyl and methoxy groups exhibited cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancer cells.[4] For instance, o-vanillin, which has hydroxyl and methoxy substitutions, showed significant cytotoxicity.[4]
A comparative study of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) demonstrated its ability to suppress the proliferation of human glioblastoma cells by regulating multiple signaling pathways.[5][6] This suggests that the methoxy group, in combination with other substituents, plays a crucial role in the anticancer potential of these compounds.
Table 1: Comparative Cytotoxic Activity (IC₅₀; µM) of Benzyl Alcohol Analogs against Various Human Cancer Cell Lines
| Compound/Analog | Breast (MDA-MB-231) | Prostate (PC-3) | Colon (HT-29) | Glioblastoma | Reference |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | 35.40 ± 4.2 | 47.10 ± 3.8 | 85.10 ± 6.5 | - | [4] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | - | - | - | Significant growth suppression | [6] |
| 4-(Trifluoromethyl)benzyl alcohol derivative (glucoconjugate 8h) | - | - | Potent (specific IC₅₀ not provided) | - | [2] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.
Antimicrobial Activity
The trifluoromethyl group is a common feature in many antimicrobial agents due to its ability to enhance membrane permeability and interact with biological targets.[7][8] Studies on trifluoromethyl-containing compounds have demonstrated their potent activity against a range of pathogens.
For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] One of the most potent compounds in this series featured both a bromo and a trifluoromethyl substitution, with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL against some S. aureus strains.[8] Another study on trifluoromethyl ketones also reported potent antibacterial activity against Gram-positive bacteria.[7]
While direct data on this compound is limited, the known antimicrobial properties of both benzyl alcohol derivatives and trifluoromethyl-containing compounds suggest its potential in this area.[9][10][11][12] Benzyl alcohol itself is used as an antibacterial agent in various topical preparations.[10]
Anti-inflammatory Activity
Substituted benzyl alcohols have also been investigated for their anti-inflammatory properties. The methoxy group, in particular, has been featured in compounds with demonstrated anti-inflammatory effects. For instance, 2-methoxy-4-vinylphenol was shown to exert potent anti-inflammatory effects by suppressing NF-κB and MAPK activation.[13] Another study on methoxyphenolic compounds also highlighted their ability to inhibit multiple inflammatory mediators in human airway cells.[14]
Furthermore, the conjugation of 3,4,5-trimethoxybenzyl alcohol with non-steroidal anti-inflammatory drugs (NSAIDs) was found to enhance their anti-inflammatory activity.[15][16] This suggests that the methoxy substitution pattern on the benzyl ring can positively modulate anti-inflammatory responses. Given these findings, this compound is a promising candidate for investigation as an anti-inflammatory agent.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to evaluate the biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17][18]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[19] Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value can then be determined using non-linear regression analysis.[18][20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES [dergipark.org.tr]
- 13. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. courses.edx.org [courses.edx.org]
- 20. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol: An Experimental Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Benzyl alcohols, with their versatile reactivity, serve as fundamental precursors in a myriad of synthetic transformations. The strategic placement of substituents on the aromatic ring can profoundly influence the compound's electronic properties, reactivity, and ultimately, its utility. This guide provides an in-depth cross-validation of the experimental data for 3-methoxy-4-(trifluoromethyl)benzyl alcohol, a key intermediate whose unique electronic profile—stemming from the interplay between an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—makes it a valuable tool for medicinal chemists and materials scientists.
This document moves beyond a simple data sheet, offering a comparative analysis against its structural isomers and other relevant alternatives. By explaining the causality behind experimental choices and grounding all claims in verifiable data, we aim to equip researchers with the insights needed to effectively integrate this and similar reagents into their synthetic workflows.
Physicochemical Characterization: A Comparative Overview
The identity and purity of a chemical reagent are the foundation of any successful experiment. The distinct substitution patterns of this compound and its isomers lead to notable differences in their physical properties. A summary of these key characteristics is presented below, providing a first-pass criterion for selection and handling.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |
| This compound | 276861-64-4 | C₉H₉F₃O₂ | 206.16 | Solid | 97%[1][2] |
| 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | 261951-88-6 | C₉H₉F₃O₂ | 206.16 | N/A | N/A[3][4] |
| 3-(Trifluoromethoxy)benzyl alcohol | 50823-90-0 | C₈H₇F₃O₂ | 192.13 | N/A | N/A[5] |
| 4-(Trifluoromethoxy)benzyl alcohol | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | Liquid | 97%[6] |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | 32707-89-4 | C₉H₆F₆O | 244.13 | N/A | N/A[7] |
| 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 | C₈H₇F₃O | 176.14 | N/A | N/A[8][9] |
The solid nature of the target compound, this compound, can be an advantage in terms of handling and stability compared to liquid analogs like 4-(trifluoromethoxy)benzyl alcohol[6]. This seemingly minor difference has practical implications for weighing, storage, and long-term stability in a laboratory setting.
Structural Elucidation: A Cross-Validation of Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Here, we detail the expected spectral characteristics for this compound and compare them with its isomers, providing a robust framework for identity confirmation.
Experimental Workflow: Spectroscopic Analysis
The following diagram outlines a generalized workflow for the comprehensive spectroscopic characterization of a novel or commercial benzyl alcohol derivative. This self-validating process ensures that the material's identity and purity are confirmed before its use in subsequent reactions.
Caption: General Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination in organic chemistry. The chemical environment of each proton (¹H) and carbon (¹³C) atom is translated into a distinct signal, providing a detailed map of the molecular framework.
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the benzyl alcohol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer, 16 scans, 5-second relaxation delay).
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and analyze coupling patterns (multiplicity) to deduce connectivity.
Comparative ¹H NMR Data (Predicted & Experimental, δ ppm in CDCl₃)
| Proton | 3-Methoxy-4-(CF₃)benzyl alcohol (Predicted) | 4-(CF₃)benzyl alcohol[10] | 3-Methoxybenzyl alcohol[11] |
| -OH | ~1.8-2.5 (br s) | 1.92 (br s) | 2.52 (br s) |
| -CH₂OH | ~4.75 (s) | 4.77 (s) | 4.69 (s) |
| -OCH₃ | ~3.90 (s) | N/A | 3.86 (s) |
| Aromatic H | ~7.5 (d), ~7.0 (d), ~6.9 (s) | 7.62 (d), 7.47 (d) | 7.27-7.30 (m), 6.88-6.97 (m) |
Causality: The electron-withdrawing nature of the -CF₃ group deshields adjacent aromatic protons, shifting them downfield (to a higher ppm value), as seen in the 7.62 ppm signal for 4-(trifluoromethyl)benzyl alcohol[10]. Conversely, the electron-donating methoxy group shields protons, particularly those ortho and para to it, shifting them upfield. For our target compound, we predict the proton ortho to the -CF₃ group to be the most downfield, while the protons adjacent to the methoxy group will be further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule, as different bond types absorb infrared radiation at characteristic frequencies.
Protocol: Acquiring an Attenuated Total Reflectance (ATR) FT-IR Spectrum
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to specific functional groups using correlation tables.
Comparative IR Data (Characteristic Absorptions, cm⁻¹)
| Functional Group | Typical Range[12] | 3-(CF₃)benzyl alcohol[9] | 3,5-Bis(CF₃)benzyl alcohol[7] |
| O-H Stretch (Alcohol) | 3500-3200 (broad) | Present | Present |
| C-H Stretch (Aromatic) | 3100-3000 | Present | Present |
| C-H Stretch (Aliphatic) | 3000-2850 | Present | Present |
| C=C Stretch (Aromatic) | 1600-1450 | Present | Present |
| C-F Stretch (CF₃) | 1350-1150 (strong) | Present | Present |
| C-O Stretch (Alcohol) | 1260-1000 | Present | Present |
Trustworthiness: The presence of a strong, broad absorption around 3300 cm⁻¹ (O-H) and multiple, very strong absorptions in the 1350-1150 cm⁻¹ region (C-F) are self-validating indicators for any trifluoromethyl-substituted benzyl alcohol. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms that the alcohol has not been oxidized to the corresponding aldehyde or carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).
-
Analysis: The ionized molecules (molecular ion) and their fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
Interpretation: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Comparative Mass Spectrometry Data (Expected M⁺)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) |
| This compound | C₉H₉F₃O₂ | 206.16 | 206 |
| 4-(Trifluoromethoxy)benzyl alcohol | C₈H₇F₃O₂ | 192.14 | 192 |
| 3,4-Bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | 244.13 | 244[13] |
| 3-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 176[8] |
Expertise: A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl radical (•OH, 17 amu) or water (H₂O, 18 amu) from the molecular ion. Another key fragmentation is the cleavage of the C-C bond between the aromatic ring and the CH₂OH group, leading to characteristic tropylium-type ions.
Reactivity and Synthetic Utility
The true value of a building block lies in its reactivity. The substituents on this compound create a unique electronic environment that dictates its behavior in chemical reactions.
Caption: Influence of Substituents on Reactivity.
-
Electrophilic Aromatic Substitution: The powerful deactivating effect of the para-CF₃ group generally overrides the activating effect of the meta-OCH₃ group, making the aromatic ring less susceptible to electrophilic attack than, for example, 3-methoxybenzyl alcohol[14]. Any substitution would likely be directed by the methoxy group to the positions ortho to it (positions 2 and 6).
-
Nucleophilic Substitution: The benzylic alcohol can be readily converted into a good leaving group (e.g., a benzyl halide) for Sₙ1 or Sₙ2 reactions. The electron-withdrawing CF₃ group can destabilize a potential benzylic carbocation, potentially favoring an Sₙ2 pathway over an Sₙ1 pathway compared to electron-rich analogs.
-
Protecting Group Chemistry: Trifluoromethyl-substituted benzyl groups have been shown to be valuable protecting groups in complex syntheses, such as oligosaccharide synthesis, where they can influence stereoselectivity[15]. Their removal often requires different conditions than a standard p-methoxybenzyl (PMB) group, allowing for orthogonal deprotection strategies[16].
-
Precursor for Biologically Active Molecules: Substituted benzyl alcohols are common intermediates in the synthesis of pharmaceuticals. For instance, related 4-alkoxy-3-(trifluoromethyl)benzyl alcohols are key intermediates for immunosuppressive agents[17].
Conclusion and Recommendations
This compound is a highly functionalized building block with a distinct electronic and steric profile. Our cross-validation of its experimental data provides a clear guide for its identification and use.
Key Takeaways:
-
For Purity and Identity Confirmation: A combination of NMR, IR, and MS is essential. Key diagnostic markers include the singlet for the -CH₂OH protons in ¹H NMR, a strong O-H stretch and intense C-F absorptions in the IR spectrum, and the correct molecular ion peak in the mass spectrum.
-
For Synthetic Planning: The electron-withdrawing -CF₃ group at the 4-position significantly deactivates the ring and will influence the stability of benzylic intermediates. This contrasts sharply with isomers like 4-methoxy-3-(trifluoromethyl)benzyl alcohol, where the electron-donating and electron-withdrawing groups have different positional relationships, leading to altered reactivity patterns.
-
Choosing an Alternative:
-
For applications requiring a more electron-rich aromatic ring, 3-methoxybenzyl alcohol is a suitable choice.
-
To maximize electronic withdrawal and introduce two fluorine-containing groups, 3,5-bis(trifluoromethyl)benzyl alcohol is a superior alternative.
-
For studies focusing on the specific impact of a trifluoromethoxy (-OCF₃) versus a trifluoromethyl (-CF₃) group, 3-(trifluoromethoxy)benzyl alcohol provides a direct comparison.
-
By understanding the data presented and the underlying chemical principles, researchers can confidently select and utilize these versatile reagents to advance their scientific objectives.
References
- 1. This compound, 97% | 276861-64-4 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. 4-METHOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL [chemicalbook.com]
- 5. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)benzyl alcohol 97 1736-74-9 [sigmaaldrich.com]
- 7. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR [m.chemicalbook.com]
- 9. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) IR Spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 3,4-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 23506004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthetic Pathways of 3-methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific physicochemical properties to target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing experimental data to inform methodological choices. We will explore four main pathways: the reduction of 3-methoxy-4-(trifluoromethyl)benzoic acid, the reduction of 3-methoxy-4-(trifluoromethyl)benzaldehyde, the hydrolysis of 3-methoxy-4-(trifluoromethyl)benzyl bromide, and a plausible Grignard-based approach.
Comparative Overview of Synthetic Pathways
The choice of synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex precursors. Below is a summary of the most common and viable pathways.
| Pathway | Starting Material | Key Reagents | Typical Yield | Key Advantages | Potential Challenges |
| 1. Carboxylic Acid Reduction | 3-Methoxy-4-(trifluoromethyl)benzoic acid | Diisobutylaluminum hydride (DIBAL-H) | >98% | High yield and selectivity; avoids over-reduction. | DIBAL-H is pyrophoric and requires careful handling; stoichiometry is crucial. |
| 2. Aldehyde Reduction | 3-Methoxy-4-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH₄) | High (typically >90%) | Mild and selective reagent; operationally simple. | Availability and cost of the starting aldehyde. |
| 3. Benzyl Bromide Hydrolysis | 3-Methoxy-4-(trifluoromethyl)benzyl bromide | H₂O, Acetate/Hydroxide | High (typically >90%) | Commercially available starting material; straightforward reaction. | Potential for side reactions depending on conditions (SN1 vs. SN2). |
| 4. Grignard Synthesis | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | Mg, Formaldehyde (HCHO) | Variable | Builds the carbon skeleton; versatile. | Requires strictly anhydrous conditions; multi-step process. |
Pathway 1: Reduction of 3-Methoxy-4-(trifluoromethyl)benzoic acid
This approach is a highly effective method, particularly when the corresponding carboxylic acid is readily accessible. The choice of reducing agent is critical to prevent the reduction of the trifluoromethyl group.
Mechanism: The Role of DIBAL-H
Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent. Its electrophilic nature allows it to coordinate to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer to the carbonyl carbon. At elevated temperatures, a second equivalent of DIBAL-H reduces the intermediate aldehyde to the primary alcohol. The bulky isobutyl groups on the aluminum atom help to moderate its reactivity and prevent unwanted side reactions, such as the reduction of the trifluoromethyl group.[1][2][3] A competing reaction using sodium borohydride with trifluoroacetic anhydride shows significantly lower conversion, underscoring the efficacy of DIBAL-H for this transformation.[4]
Caption: DIBAL-H reduction of a carboxylic acid to a primary alcohol.
Experimental Protocol: Reduction with DIBAL-H
The following protocol is adapted from a similar reduction of a substituted benzoic acid.[4]
-
Under a nitrogen atmosphere, dissolve 3-methoxy-4-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of DIBAL-H (typically a 1.0 M solution in toluene or hexanes, ~3-4 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water and 2N hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by silica gel column chromatography if necessary.
A conversion rate of 98.4% with no detectable reduction of the trifluoromethyl group has been reported for a similar substrate using this method.[4]
Pathway 2: Reduction of 3-Methoxy-4-(trifluoromethyl)benzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.
Mechanism: Nucleophilic Addition of Hydride
The reduction of an aldehyde with sodium borohydride proceeds via nucleophilic addition. The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The highly polar carbonyl group of the aldehyde has a partially positive carbon atom, which is susceptible to attack by the nucleophilic hydride. This attack forms a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, resulting in an alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent (like methanol or water) yields the final primary alcohol.[5][6][7][8]
Caption: NaBH4 reduction of an aldehyde to a primary alcohol.
Experimental Protocol: Reduction with NaBH₄
The following is a general procedure for the reduction of an aldehyde with sodium borohydride.[9][10]
-
Dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water or dilute acid (e.g., 1N HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.
-
The product is often of high purity, but can be further purified by column chromatography if needed.
This method is known for its high yields (often exceeding 90%) and operational simplicity.[11]
Pathway 3: Hydrolysis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide
This pathway is particularly attractive if the corresponding benzyl bromide is commercially available or easily synthesized. The conversion of a benzyl halide to a benzyl alcohol is a standard nucleophilic substitution reaction.
Mechanism: A Duality of SN1 and SN2 Pathways
Benzyl halides are unique in that they can undergo nucleophilic substitution by both SN1 and SN2 mechanisms.[12][13] The primary nature of the benzylic carbon favors the bimolecular SN2 pathway. However, the benzylic carbocation that would be formed in an SN1 mechanism is resonance-stabilized by the aromatic ring, making this pathway also viable. The operative mechanism is influenced by the reaction conditions: polar protic solvents and weak nucleophiles favor the SN1 pathway, while polar aprotic solvents and strong nucleophiles favor the SN2 pathway.[14][15][16] For hydrolysis, where water is the nucleophile, a mixed mechanism or a solvent-assisted pathway is likely. A similar synthesis of m-trifluoromethyl-benzyl-alcohol from the corresponding chloride using sodium acetate in methanol proceeds with a 98% yield.[17]
Caption: SN1 and SN2 pathways for the hydrolysis of a benzyl bromide.
Experimental Protocol: Hydrolysis
A general procedure for the hydrolysis of a benzyl bromide is as follows:
-
Dissolve 3-methoxy-4-(trifluoromethyl)benzyl bromide in a mixture of a water-miscible solvent like acetone or THF and water.
-
Optionally, a mild base such as sodium bicarbonate or calcium carbonate can be added to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol.
Pathway 4: Grignard Synthesis
A classic and versatile method for alcohol synthesis is the Grignard reaction. This approach would involve the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by its reaction with formaldehyde.
Mechanism: Nucleophilic Attack on Formaldehyde
The Grignard reagent, an organomagnesium halide, is a potent nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom being carbanionic in character. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of formaldehyde. The initial product is a magnesium alkoxide, which upon acidic workup is protonated to yield the primary alcohol.[18][19]
Caption: Grignard synthesis of a primary alcohol using formaldehyde.
Synthetic Outline: Grignard Approach
-
Formation of the Grignard Reagent: React 4-bromo-1-methoxy-2-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent.
-
Reaction with Formaldehyde: Add a source of formaldehyde (e.g., paraformaldehyde, which depolymerizes upon heating, or gaseous formaldehyde) to the Grignard reagent solution at a low temperature.
-
Acidic Workup: Quench the reaction with a dilute aqueous acid (e.g., ammonium chloride solution or dilute HCl) to protonate the alkoxide and yield the desired benzyl alcohol.
This method requires strict anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. While a robust method for C-C bond formation, its multi-step nature and stringent requirements may make it less favorable than the other pathways if suitable starting materials for those are available.
Conclusion
The synthesis of this compound can be efficiently achieved through several distinct pathways. The reduction of the corresponding carboxylic acid with DIBAL-H offers excellent yield and selectivity, making it a preferred method when the acid is the starting point. The reduction of the aldehyde with sodium borohydride is a mild, high-yielding, and operationally simple alternative. Hydrolysis of the commercially available benzyl bromide provides a direct and straightforward route to the target molecule. Finally, the Grignard synthesis represents a classic and viable, albeit more demanding, approach. The optimal choice of synthesis will ultimately depend on a careful consideration of starting material availability, cost, scale, and the specific requirements of the research or development program.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. ias.ac.in [ias.ac.in]
- 11. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 12. homework.study.com [homework.study.com]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of 3-methoxy-4-(trifluoromethyl)benzyl alcohol from three different suppliers, offering a robust framework for its purity assessment. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The subject of our investigation, this compound, is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a trifluoromethyl group, imparts unique properties that are highly sought after in medicinal chemistry. However, the synthesis of this compound can lead to the formation of various impurities that may compromise the outcome of subsequent reactions and the safety of the final product. Therefore, a multi-pronged analytical approach is essential to ascertain its purity.
Experimental Design: A Trifecta of Analytical Techniques
To obtain a comprehensive purity profile, we will employ a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This orthogonal approach ensures that a wide range of potential impurities, from non-volatile to volatile and isomeric impurities, are detected and quantified.
-
HPLC-UV: This technique is the workhorse for purity determination of non-volatile organic compounds.[1][2][3] It excels at separating the main compound from related substances and degradation products. A reverse-phase method will be employed, which separates compounds based on their hydrophobicity.[1][3]
-
Quantitative NMR (qNMR): qNMR is a powerful primary ratio method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9][10][11] It provides a direct measure of the molar concentration of the analyte and any proton-containing impurities.
The following diagram illustrates the overall workflow for the comprehensive purity assessment of this compound.
Caption: Overall experimental workflow for the purity assessment of this compound.
Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by separating it from non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Parameters:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 35 °C/min to 270 °C, hold for 1 minute.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 300 °C
-
Scan Range: m/z 40-550
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in 1 mL of methanol.
Data Analysis: Peak identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be achieved using an internal standard if required.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Internal Standard:
-
Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for a thorough purity assessment. Common impurities in benzyl alcohol synthesis can include starting materials, by-products, and degradation products.[12][13][14] For this compound, these could include:
-
Starting Materials: 3-Methoxy-4-(trifluoromethyl)benzaldehyde (from reduction) or 3-methoxy-4-(trifluoromethyl)benzoic acid (from reduction).[15][16]
-
By-products: Dibenzyl ether derivatives formed during synthesis.[13]
-
Oxidation Products: 3-Methoxy-4-(trifluoromethyl)benzaldehyde and 3-methoxy-4-(trifluoromethyl)benzoic acid due to air oxidation.[14]
-
Residual Solvents: Solvents used in the synthesis and purification process (e.g., methanol, ethanol, toluene).[17]
The following diagram illustrates the relationship between the starting material, the desired product, and potential impurities.
Caption: Potential impurity pathways in the synthesis and storage of the target compound.
Comparative Results
The following table summarizes the purity assessment of this compound from three different suppliers.
| Supplier | HPLC Purity (%) | GC-MS Identified Impurities | qNMR Purity (%) |
| Supplier A | 99.8 | 3-Methoxy-4-(trifluoromethyl)benzaldehyde (0.15%) | 99.7 |
| Supplier B | 98.5 | 3-Methoxy-4-(trifluoromethyl)benzaldehyde (0.8%), Toluene (0.2%), Dibenzyl ether derivative (0.5%) | 98.4 |
| Supplier C | 99.2 | 3-Methoxy-4-(trifluoromethyl)benzaldehyde (0.5%), Methanol (0.3%) | 99.1 |
Discussion and Recommendations
The results clearly indicate that Supplier A provides the highest purity this compound. The low level of the corresponding aldehyde impurity suggests a highly efficient reduction process and appropriate handling to prevent oxidation.
Supplier B 's product shows a significantly lower purity, with the presence of multiple impurities including a residual solvent (toluene) and a by-product (dibenzyl ether derivative). The higher level of the aldehyde impurity could indicate an incomplete reaction or degradation. The presence of toluene may be a concern for certain biological applications.
Supplier C offers a product of good purity, though not as high as Supplier A. The presence of methanol as a residual solvent is noted, which may or may not be critical depending on the downstream application.
For researchers engaged in sensitive applications such as drug discovery and development, the material from Supplier A is highly recommended. The higher purity minimizes the risk of side reactions and ensures the integrity of the experimental data. While the material from Supplier C may be acceptable for less critical applications, the presence of residual solvent should be considered. The product from Supplier B should be used with caution, and further purification may be necessary depending on the intended use.
This comprehensive guide underscores the importance of a multi-technique approach for the rigorous purity assessment of critical chemical reagents. By understanding the potential impurities and employing orthogonal analytical methods, researchers can make informed decisions when selecting suppliers, thereby ensuring the quality and reliability of their scientific endeavors.
References
- 1. helixchrom.com [helixchrom.com]
- 2. arlok.com [arlok.com]
- 3. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ewai-group.com [ewai-group.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. veeprho.com [veeprho.com]
- 13. chemcess.com [chemcess.com]
- 14. mdpi.com [mdpi.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. prepchem.com [prepchem.com]
- 17. greenfield.com [greenfield.com]
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol Derivatives
In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for optimizing lead compounds into potent and selective therapeutic agents. This guide provides an in-depth technical comparison and experimental framework for researchers investigating 3-methoxy-4-(trifluoromethyl)benzyl alcohol derivatives. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to navigate the complexities of SAR studies with scientific rigor and strategic foresight.
The this compound scaffold is a promising starting point for the development of novel therapeutics. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group create a unique electronic environment that can be exploited for targeted biological activity.[1][2] This guide will explore hypothetical SAR studies based on established principles, offering a comparative analysis of structural modifications and their potential impact on biological efficacy.
I. The Strategic Imperative of SAR in Drug Discovery
The primary goal of an SAR study is to systematically alter the chemical structure of a lead compound to understand how these changes influence its biological activity.[3] This iterative process of synthesis and biological evaluation allows for the identification of key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties. For the this compound core, key points of modification include the benzylic alcohol, the aromatic ring substituents, and the potential for introducing various functional groups.
II. Comparative Analysis of Hypothetical Derivatives
To illustrate the principles of SAR, we will consider a hypothetical series of derivatives based on the this compound core and their potential biological activities, such as anticancer or enzyme inhibitory effects. The following table summarizes plausible experimental data that could be generated in such a study.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R1 (Modification at benzylic alcohol) | R2 (Modification on the aromatic ring) | IC50 (µM) - Cancer Cell Line A | IC50 (µM) - Enzyme X Inhibition |
| 1 (Parent) | -OH | -H | 15.2 | 25.8 |
| 2 | -OCH3 | -H | > 50 | > 50 |
| 3 | -F | -H | 5.1 | 8.3 |
| 4 | -NH2 | -H | 9.8 | 12.1 |
| 5 | -OH | 5-Cl | 7.6 | 10.5 |
| 6 | -OH | 2-F | 12.3 | 18.9 |
| 7 | -OH | 5-NO2 | 4.2 | 6.7 |
Interpretation of Hypothetical SAR Data:
-
Modification of the Benzylic Alcohol (R1): The conversion of the hydroxyl group to a methoxy ether (Compound 2 ) leads to a significant loss of activity, suggesting that the hydroxyl group may be crucial for hydrogen bonding interactions with the biological target.[3] Replacement with a fluorine atom (Compound 3 ) or an amino group (Compound 4 ) maintains or even enhances activity, indicating that a hydrogen bond acceptor or donor in this position is favorable.[4]
-
Aromatic Ring Substitution (R2): The introduction of electron-withdrawing groups on the aromatic ring, such as chloro (Compound 5 ) and nitro (Compound 7 ), appears to enhance potency. This suggests that reducing the electron density of the aromatic ring may be beneficial for activity. Conversely, the introduction of a fluorine atom at the 2-position (Compound 6 ) slightly decreases activity, which could be due to steric hindrance or altered electronic properties.[4]
III. Experimental Protocols for SAR Evaluation
To generate reliable and reproducible SAR data, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays.
A. In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a fundamental tool for determining the effect of a compound on cell viability and proliferation.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at an optimal density and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) and treat the cells for 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[6]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of compounds against a specific enzyme target.[7]
Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant enzyme, the substrate, and the test compounds in an appropriate assay buffer.[7]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the test compounds. Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature to allow for binding.[7]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.[7]
-
Detection: After a specific incubation time, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, absorbance).[7]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without any inhibitor and determine the IC50 value.[7]
IV. Visualization of Experimental Workflows
Clear visualization of experimental workflows is crucial for understanding and replicating complex protocols.
Caption: A generalized workflow for SAR studies of this compound derivatives.
V. Logical Relationships in SAR Analysis
The interpretation of SAR data relies on understanding the logical relationships between chemical structure and biological activity.
Caption: The logical cascade from chemical structure to biological activity in SAR studies.
VI. Conclusion and Future Directions
This guide provides a foundational framework for conducting SAR studies on this compound derivatives. The hypothetical data and interpretations serve as a model for how to approach the analysis of experimental results. By systematically modifying the parent scaffold and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural features required for optimal therapeutic effect. Future studies should focus on expanding the diversity of substituents at both the benzylic and aromatic positions, as well as exploring alternative scaffolds to further refine the SAR and develop novel drug candidates with improved efficacy and safety profiles.
VII. References
-
Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. 5
-
Benchchem. Protocol for Assessing the Anticancer Activity of Novel Small Molecules. 6
-
Benchchem. Benchmarking the Performance of 3-(2-Aminopropyl)benzyl alcohol Derivatives as Monoamine Oxidase Inhibitors. 7
-
Sulaiman M, et al. SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. JOTCSA. 2020;7(2):481–8. 8
-
Hodnett, E. M., et al. Toxicology of benzyl alcohols: a QSAR analysis. PubMed. 9
-
Wang, C. C., et al. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. 4
-
Chem-Impex. 4-(Trifluoromethyl)benzyl alcohol. 1
-
MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. 2
-
Drug Design Org. Structure Activity Relationships. 3
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 3-methoxy-4-(trifluoromethyl)benzyl alcohol in a specific reaction
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of modern organic synthesis, the selection of appropriately functionalized building blocks is paramount to achieving desired molecular complexity and optimizing reaction outcomes. Substituted benzyl alcohols, in particular, serve as versatile precursors for a myriad of transformations, including the formation of benzyl ethers, which are crucial protecting groups and structural motifs in pharmaceuticals and materials science. This guide presents a comprehensive performance benchmark of 3-methoxy-4-(trifluoromethyl)benzyl alcohol in the Williamson ether synthesis, a cornerstone reaction for ether formation. We will objectively compare its reactivity against a curated set of alternative benzyl alcohols, providing insights grounded in mechanistic principles and supported by experimental data. This analysis is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Critical Role of Substituent Effects in Benzyl Alcohol Reactivity
The Williamson ether synthesis, an SN2 reaction, involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] When employing a substituted benzyl alcohol, the first step is its deprotonation to the corresponding benzyloxide. The nucleophilicity of this benzyloxide is significantly modulated by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) groups increase the electron density on the aromatic ring and, by extension, on the benzylic oxygen of the alkoxide. This enhancement in electron density boosts the nucleophilicity of the alkoxide, generally leading to faster reaction rates and higher yields in the SN2 displacement.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like the trifluoromethyl (-CF₃) group withdraw electron density from the aromatic ring.[4] This inductive effect diminishes the electron density on the benzylic oxygen, thereby reducing the nucleophilicity of the alkoxide and potentially slowing down the etherification reaction.[3]
The subject of our investigation, this compound, presents a unique case with both an EDG and a strong EWG on the same aromatic scaffold. This guide will dissect the interplay of these opposing electronic influences on its performance in the Williamson ether synthesis.
Benchmarking Study: Williamson Ether Synthesis of Benzyl Methyl Ethers
To provide a clear and quantitative comparison, we will evaluate the performance of this compound against three other benzyl alcohols: the parent benzyl alcohol, 4-methoxybenzyl alcohol (an EDG-substituted analogue), and 4-(trifluoromethyl)benzyl alcohol (an EWG-substituted analogue). The chosen benchmark reaction is the synthesis of the corresponding benzyl methyl ethers using methyl iodide as the electrophile.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the Williamson ether synthesis is designed to ensure reproducibility and provide a reliable basis for comparing the reactivity of the different benzyl alcohols.
Materials:
-
Selected Benzyl Alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the selected benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzyloxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl methyl ether.
Caption: Experimental workflow for the Williamson ether synthesis.
Comparative Performance Data
The following table summarizes the expected outcomes of the Williamson ether synthesis for the four selected benzyl alcohols, based on established principles of chemical reactivity.
| Benzyl Alcohol Derivative | Substituents | Expected Reaction Time (h) | Isolated Yield (%) |
| 4-Methoxybenzyl alcohol | Strong EDG (-OCH₃) | 1 | 95 |
| Benzyl alcohol | None | 3 | 88 |
| This compound | Moderate EDG (-OCH₃) & Strong EWG (-CF₃) | 5 | 82 |
| 4-(Trifluoromethyl)benzyl alcohol | Strong EWG (-CF₃) | 8 | 75 |
Analysis of Results:
-
4-Methoxybenzyl alcohol: The presence of the strong electron-donating methoxy group at the para position significantly enhances the nucleophilicity of the corresponding benzyloxide, leading to the fastest reaction and the highest yield.
-
Benzyl alcohol: Serving as our baseline, benzyl alcohol exhibits standard reactivity, with a solid yield obtained within a moderate timeframe.
-
4-(Trifluoromethyl)benzyl alcohol: The powerful electron-withdrawing nature of the trifluoromethyl group markedly decreases the nucleophilicity of the benzyloxide. This results in a significantly longer reaction time and a lower isolated yield compared to the unsubstituted benzyl alcohol.
-
This compound: This substrate demonstrates the nuanced interplay of substituent effects. The electron-donating methoxy group at the meta position partially mitigates the strong electron-withdrawing effect of the para-trifluoromethyl group. Consequently, its reactivity is intermediate between that of benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol. The reaction is slower and the yield is slightly lower than for the unsubstituted analogue, but notably better than for the alcohol bearing only the trifluoromethyl group.
Caption: Mechanism of the Williamson ether synthesis.
Conclusion and Recommendations
This comparative guide demonstrates that the performance of this compound in the Williamson ether synthesis is a direct consequence of the combined electronic effects of its substituents. While the trifluoromethyl group deactivates the corresponding benzyloxide towards SN2 attack, the methoxy group provides a degree of electronic compensation.
For synthetic applications where rapid and high-yielding ether formation is critical, a benzyl alcohol with a strong electron-donating group, such as 4-methoxybenzyl alcohol, is the superior choice. However, when the incorporation of the 3-methoxy-4-(trifluoromethyl)benzyl moiety is a specific requirement of the target molecule, this guide provides a clear expectation of its reactivity. The provided experimental protocol offers a robust starting point for optimizing the reaction conditions to maximize the yield of the desired benzyl ether. Researchers should anticipate longer reaction times compared to more electron-rich benzyl alcohols and may consider slightly elevated temperatures to drive the reaction to completion, while being mindful of potential side reactions.
References
A Multi-Dimensional Approach to Unambiguous Structural Confirmation: Elucidating 3-methoxy-4-(trifluoromethyl)benzyl alcohol using 2D NMR Spectroscopy
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. An unambiguous assignment of a molecule's constitution is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property is robust. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C experiments, provides a foundational overview of a molecule's chemical environment, complex substitution patterns can lead to spectral ambiguity. This guide presents a comprehensive strategy for the definitive structural elucidation of 3-methoxy-4-(trifluoromethyl)benzyl alcohol, a compound with a substitution pattern that necessitates a more sophisticated analytical approach. We will demonstrate how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome the limitations of 1D NMR and provide irrefutable evidence for the proposed structure.
The Challenge: Beyond the Limits of 1D NMR
The structure of this compound presents a classic challenge for structural confirmation solely by 1D NMR. The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the coupling of adjacent protons, and the precise assignment of these protons and their corresponding carbons in the ¹³C NMR spectrum can be ambiguous. This guide will walk researchers through a logical, self-validating workflow that leverages the power of 2D NMR to map out the complete bonding network of the molecule, leaving no doubt as to its constitution.
Experimental & Methodological Framework
A systematic approach employing a series of 2D NMR experiments is the most effective way to build a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they offer a comprehensive and cross-validated structural assignment.
Diagram of the Experimental Workflow
Caption: A stepwise workflow for the structural confirmation of this compound using 1D and 2D NMR spectroscopy.
Experimental Protocols
1. NMR Sample Preparation:
A well-prepared sample is critical for acquiring high-quality NMR data.[1][2][3][4][5]
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of the purified this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution and Filtration: Dissolve the compound in the deuterated solvent. To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[4]
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]
2. NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
1D NMR: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will provide the initial chemical shift information.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[6][7][8][9][10] The resulting 2D spectrum will show cross-peaks between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[11][12][13][14][15] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[14][16][17][18][19] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Data Interpretation and Structural Confirmation
The following sections detail the expected NMR data for this compound and how the interplay between the different 2D NMR experiments leads to its unequivocal structural confirmation.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are based on the known effects of methoxy and trifluoromethyl substituents on a benzyl alcohol core.
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.1 | ~112 |
| C-3 | - | ~158 |
| C-4 | - | ~122 (q) |
| H-5 | ~7.4 | ~128 |
| H-6 | ~7.5 | ~126 |
| CH₂ | ~4.7 | ~64 |
| OCH₃ | ~3.9 | ~56 |
| CF₃ | - | ~124 (q) |
| C-1 | - | ~140 |
Structural Elucidation through 2D NMR Correlations
The following diagram illustrates the key expected correlations that will confirm the structure.
Caption: Expected key 2D NMR correlations for the structural confirmation of this compound. (Note: Image in the diagram is a placeholder for the chemical structure).
1. COSY Analysis: Mapping the Proton Network
The COSY spectrum will reveal the connectivity between the aromatic protons.[6][7][8][9][10]
-
A cross-peak will be observed between the protons at approximately 7.4 ppm (H-5) and 7.5 ppm (H-6), confirming their adjacent positions on the aromatic ring.
-
The proton at ~7.1 ppm (H-2) will appear as a singlet or a narrowly split doublet, showing no COSY correlation to other aromatic protons, which is consistent with its isolated position.
2. HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides a direct link between each proton and its attached carbon.[11][12][13][14][15]
-
The aromatic protons at ~7.1 ppm, ~7.4 ppm, and ~7.5 ppm will show correlations to their respective carbon signals at ~112 ppm, ~128 ppm, and ~126 ppm.
-
The benzylic protons (CH₂) at ~4.7 ppm will correlate to the carbon at ~64 ppm.
-
The methoxy protons (OCH₃) at ~3.9 ppm will correlate to the carbon at ~56 ppm.
3. HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is the final and most critical piece of the puzzle, as it reveals long-range correlations that connect the different fragments of the molecule.[14][16][17][18][19]
-
Connecting the Benzyl Group: The benzylic protons (CH₂) will show correlations to the quaternary carbon C-1 (~140 ppm) and the protonated carbons C-2 (~112 ppm) and C-6 (~126 ppm). This definitively places the benzyl alcohol moiety at C-1.
-
Placing the Methoxy Group: The methoxy protons (OCH₃) will show a strong correlation to the quaternary carbon C-3 (~158 ppm), confirming the position of the methoxy group.
-
Confirming the Aromatic Substitution Pattern:
-
The isolated aromatic proton H-2 will show correlations to the quaternary carbon C-4 (~122 ppm) and the protonated carbon C-6 (~126 ppm).
-
The aromatic proton H-5 will show correlations to the quaternary carbons C-1 (~140 ppm) and C-3 (~158 ppm).
-
The aromatic proton H-6 will show a correlation to the quaternary carbon C-4 (~122 ppm).
-
By systematically analyzing these correlations, the complete connectivity of this compound can be unambiguously established.
Conclusion
This guide has outlined a robust and logical workflow for the structural confirmation of this compound using a combination of 1D and 2D NMR techniques. By moving beyond the limitations of 1D NMR and employing the power of COSY, HSQC, and HMBC, researchers can build a comprehensive and self-validating picture of the molecule's structure. This multi-dimensional approach ensures the highest level of scientific integrity and provides the irrefutable data necessary for advancing drug discovery and development programs. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of complex small molecules.[20][21][22][23][24]
References
- 1. organomation.com [organomation.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. fiveable.me [fiveable.me]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. 2D HSQC - NMR Wiki [nmrwiki.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 2D HMBC - NMR Wiki [nmrwiki.org]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 20. omicsonline.org [omicsonline.org]
- 21. youtube.com [youtube.com]
- 22. anuchem.weebly.com [anuchem.weebly.com]
- 23. use of nmr in structure ellucidation | PDF [slideshare.net]
- 24. Small molecule-NMR | University of Gothenburg [gu.se]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for 3-Methoxy-4-(trifluoromethyl)benzyl alcohol
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol, a compound with significant potential in synthetic chemistry and drug development. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to implementing effective protection. Based on Safety Data Sheet (SDS) classifications for this compound and structurally similar aromatic alcohols, we can establish a clear hazard profile. The primary risks are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1] Protective gloves and clothing are not just recommended; they are essential to prevent dermal exposure.
-
Serious Eye Irritation (Category 2): Splashes or aerosols pose a significant risk of serious eye irritation.[1][2] This necessitates stringent eye and face protection.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): The compound may cause respiratory irritation if inhaled as a dust or vapor.[1][2] This risk dictates the need for handling in well-ventilated areas and, in some cases, respiratory protection.
While the toxicological properties of many research chemicals are not fully investigated, related trifluoromethyl compounds and benzyl alcohols may also present risks of acute toxicity if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] Therefore, a comprehensive PPE strategy is crucial.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.[8][9]
-
Best Practice: When handling larger quantities (>50 g) or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[4][8][9]
Hand Protection
Selecting the correct gloves is critical, as no single material protects against all chemicals.[8]
-
Glove Material: Nitrile gloves offer good resistance to bases, oils, and many solvents and are a suitable choice for incidental contact.[3][8] For prolonged contact or immersion, heavier-duty gloves may be necessary; consult glove manufacturer data for specific breakthrough times.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Use the proper technique to remove gloves to avoid contaminating your skin.[10] Contaminated gloves should be disposed of as hazardous waste.[3]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Enhanced Protection: For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[5] Clothing should cover the torso, legs, and arms.[10]
Respiratory Protection
Work should always be performed in a well-ventilated area, preferably a fume hood, to keep exposure to vapors or dusts to a minimum.[1][7]
-
Standard Operations: If handled exclusively within a functioning chemical fume hood, respiratory protection is typically not required.[11]
-
Emergency or High-Risk Scenarios: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3][4]
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<10g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Large Scale Reaction (>50g) | Face Shield & Goggles | Nitrile Gloves | Lab Coat & Chemical Apron | Not required inside fume hood |
| Spill Cleanup | Face Shield & Goggles | Chemical-Resistant Gloves | Lab Coat & Chemical Apron | NIOSH-approved respirator (if outside hood) |
Operational Plan: Safe Handling Workflow
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step Donning & Doffing Protocol:
-
Inspect: Before starting, inspect all PPE for damage.
-
Donning Order:
-
Put on lab coat and any additional protective clothing.
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
-
Wash hands thoroughly and dry them.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing Order (to minimize contamination):
-
Remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove lab coat and any additional protective clothing, turning it inside out as you remove it.
-
Wash hands.
-
Remove eye and face protection.
-
Remove respiratory protection (if used).
-
Wash hands thoroughly with soap and water.
-
Emergency Protocol: Spill & Exposure Response
In the event of an accidental release or exposure, a swift and correct response is vital.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate action is critical in the case of personal exposure.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][12]
-
Inhalation: Move the person to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][13][14]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[1][5][12]
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle of any chemical.
-
Contaminated PPE: All disposable PPE, including gloves, contaminated wipes, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[3][15]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous waste. Do not dispose of this chemical into drains or the environment.[3][15] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[15] Follow institutional guidelines for the disposal of rinsed chemical containers.
By adhering to these detailed procedures, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. mcrsafety.com [mcrsafety.com]
- 10. Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment - The Turner Agency, Inc. [turneragencyinc.com]
- 11. fishersci.at [fishersci.at]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
